3-Bromothiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLWBUTTMNMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372328 | |
| Record name | 3-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-64-0 | |
| Record name | 3-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromothiophene-2-carboxylic acid (CAS: 7311-64-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block crucial in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, provides a scaffold for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] The bromine atom's reactivity makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds fundamental to many pharmaceutical compounds.[3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7311-64-0 | [1][5][6][7][8] |
| Molecular Formula | C₅H₃BrO₂S | [1][6][7] |
| Molecular Weight | 207.05 g/mol | [1][5][6][7][9] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 192-201 °C | [1][5] |
| Purity | ≥ 97% | [5] |
| Solubility | Soluble in organic solvents | [1] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed. | [1][10] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Data | Reference(s) |
| ¹H NMR | Spectrum available | [11][12] |
| ¹³C NMR | Aromatic region: ~110-140 ppm; Carbonyl carbon: ~163 ppm. Specific shifts for bromothiophenes are available in the literature. | [13][14][15][16] |
| Infrared (IR) | O-H stretch (broad): 3300-2500 cm⁻¹; C=O stretch: 1760-1690 cm⁻¹; C-O stretch: 1320-1210 cm⁻¹; C-Br stretch: 690-515 cm⁻¹. | [17][18][19] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+): Expected around m/z 206/208 (due to Br isotopes). Acylium ion (M-OH) is a common fragment. | [14][20][21] |
Synthesis
A common laboratory-scale synthesis of this compound is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination and carboxylation of thiophene derivatives.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Materials:
-
Thiophene
-
Bromine (Br₂)
-
Iron powder (Fe)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Synthesis of 2,3,5-Tribromothiophene: In a well-ventilated fume hood, to a stirred solution of thiophene in a suitable solvent, add iron powder as a catalyst. Slowly add bromine dropwise at a temperature maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.
-
Synthesis of 3-Bromothiophene: Dissolve 2,3,5-tribromothiophene in dry diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for the specified time. Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully. The resulting 3-bromothiophene can be purified by distillation.
-
Synthesis of this compound: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in dry THF. Cool the LDA solution to -78 °C. Slowly add a solution of 3-bromothiophene in dry THF to the LDA solution. Stir the resulting mixture at -78 °C for 1-2 hours. Quench the reaction by pouring the mixture over crushed dry ice. Allow the mixture to warm to room temperature. Acidify the mixture with aqueous HCl. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.
Applications in Drug Discovery and Development
This compound is a key starting material for the synthesis of various biologically active molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in creating diverse molecular libraries for drug screening.
Figure 2: Key cross-coupling reactions of this compound.
This protocol is adapted from procedures for the Suzuki coupling of bromo-heterocycles.
Materials:
-
Methyl 3-bromothiophene-2-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent mixture)
Procedure:
-
To a reaction vessel, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst, which can be pre-formed or generated in situ from Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
Methyl 3-bromothiophene-2-carboxylate
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ or Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the methyl 3-bromothiophene-2-carboxylate, the amine, and the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-120 °C, with stirring, until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.
Materials:
-
Methyl 3-bromothiophene-2-carboxylate
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine, diisopropylamine)
-
Anhydrous THF or DMF
Procedure:
-
To a solution of methyl 3-bromothiophene-2-carboxylate and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the amine base and stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Role in the Synthesis of Marketed Drugs and Investigational Compounds
Derivatives of 3-bromothiophene are precursors to several important pharmaceutical agents.
Thienopyridine derivatives, such as the antiplatelet drug Clopidogrel, are synthesized from precursors derived from 3-bromothiophene. These drugs are irreversible inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.
Figure 3: Simplified P2Y12 receptor signaling pathway and its inhibition.
The thiophene scaffold is present in numerous kinase inhibitors. Derivatives of 3-bromothiophene can be utilized to synthesize compounds that target kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.
Figure 4: Simplified EGFR signaling pathway and its inhibition.
Recent research has identified 3-arylaminothiophene-2-carboxylic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein, an RNA demethylase implicated in cancer.
Figure 5: FTO protein demethylation mechanism and its inhibition.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10][22][23]
Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[22][23]
-
Use only in a well-ventilated area.[10]
-
Avoid breathing dust.
-
In case of contact with skin, wash with plenty of soap and water.[10][22]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][23]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development. The information provided in this guide serves as a comprehensive resource to facilitate the effective utilization of this important chemical intermediate.
References
- 1. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. scbt.com [scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound(7311-64-0) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. oipub.com [oipub.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. eng.uc.edu [eng.uc.edu]
- 20. 3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound(7311-64-0) MS spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
3-Bromothiophene-2-carboxylic acid molecular weight and formula
An In-depth Technical Guide on 3-Bromothiophene-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, this compound is a versatile building block in organic synthesis. Its unique structure, featuring a thiophene ring with both a carboxylic acid and a bromine substituent, makes it a valuable precursor for creating a wide range of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides core technical data, including its molecular weight and formula, alongside other key properties.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a clear reference for experimental and developmental applications.
| Property | Value |
| Molecular Formula | C5H3BrO2S |
| Molecular Weight | 207.05 g/mol |
| CAS Number | 7311-64-0 |
| Appearance | Solid |
| Melting Point | 195-201 °C |
| Synonyms | 3-Bromo-2-thenoic acid, 2-(3-Bromothienyl)carboxylic acid |
Structural and Molecular Relationship
The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical connection.
Caption: Logical flow from compound name to molecular formula and weight.
Applications in Research and Development
This compound is a key intermediate in several areas of chemical research:
-
Organic Synthesis : It serves as a versatile starting material for synthesizing more complex molecules.[1] The bromine atom enhances its reactivity, making it suitable for various coupling reactions to introduce diverse functional groups.[1]
-
Medicinal Chemistry : The thiophene ring is a common scaffold in many biologically active compounds. Researchers utilize this molecule to develop new potential drugs targeting specific biological pathways.[1]
-
Material Science : It is used in the creation of conductive polymers and other functional materials, which can be applied in devices like organic solar cells and sensors.[1]
Safety and Handling
According to GHS classifications, this compound is associated with several hazards:
Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It is classified as a combustible solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 7311-64-0 | this compound - Synblock [synblock.com]
- 3. 3-Bromo-2-thiophenecarboxylic acid - High purity | EN [georganics.sk]
- 4. scbt.com [scbt.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data Interpretation of 3-Bromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 3-Bromothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in drug discovery and development. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical framework for its interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11-13 | Singlet (broad) | - | -COOH |
| ~7.6 | Doublet | ~5.0 | H-5 |
| ~7.2 | Doublet | ~5.0 | H-4 |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~135 | C-5 |
| ~130 | C-4 |
| ~128 | C-2 |
| ~115 | C-3 |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1670-1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1400 | Medium | C-O-H bend |
| ~1290 | Medium | C-O stretch |
| ~730 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 206/208 | ~100/~98 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 189/191 | Moderate | [M-OH]⁺ |
| 161/163 | Moderate | [M-COOH]⁺ |
| 82 | Low | [C₄H₂S]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Complete dissolution is ensured by vortexing. For carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable carboxylic acid proton.
¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same instrument. A wider spectral width (0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform contact between the sample and the crystal is ensured by applying pressure using the instrument's clamp.
ATR-FT-IR Spectroscopy Protocol: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Electron Ionization (EI) Mass Spectrometry Protocol: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Methodologies and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the workflow of spectral data acquisition and the correlation of spectral data with the molecular structure of this compound.
Caption: Workflow for the acquisition and analysis of spectral data.
Caption: Correlation of spectral data with molecular structure.
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromothiophene-2-carboxylic acid. The information presented herein is intended to support research, drug development, and quality control activities where the structural elucidation and characterization of this compound are critical.
Core Data Presentation
The 1H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring, and a broader signal for the carboxylic acid proton. The electron-withdrawing effects of the bromine and carboxylic acid substituents significantly influence the chemical shifts of the ring protons.
Table 1: 1H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 7.81 | Doublet (d) | 5.2 |
| H4 | 7.19 | Doublet (d) | 5.2 |
| COOH | Variable | Broad Singlet (br s) | - |
Solvent: Chloroform-d (CDCl3)[1]
The data clearly shows two doublets in the aromatic region, arising from the coupling between the H4 and H5 protons on the thiophene ring.[1] The magnitude of the coupling constant (J = 5.2 Hz) is typical for ortho-coupling in five-membered heterocyclic rings. The downfield shift of the H5 proton (7.81 ppm) compared to the H4 proton (7.19 ppm) can be attributed to the deshielding effect of the adjacent carboxylic acid group. The chemical shift of the carboxylic acid proton is variable and depends on factors such as concentration and temperature.
Experimental Protocol
The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.[2]
-
The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.[3]
-
Lock the field frequency using the deuterium signal from the CDCl3 solvent.[3]
3. Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.[3]
-
Spectral Width: Set the spectral width to a range of 0-12 ppm to encompass all expected proton signals.[3]
-
Number of Scans: Acquire between 16 and 32 scans to achieve an adequate signal-to-noise ratio.[3]
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[3]
-
Temperature: The experiment is typically performed at room temperature (approximately 298 K).[2]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
Visualizations
The following diagrams illustrate the molecular structure, proton assignments, and a typical experimental workflow for 1H NMR spectroscopy.
References
In-Depth Technical Guide to the FT-IR Analysis of 3-Bromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 3-Bromothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science. This document details the characteristic vibrational frequencies, a standard experimental protocol for data acquisition, and a workflow for spectral analysis.
Core Data Presentation: FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its thiophene ring, carboxylic acid group, and carbon-bromine bond. The data presented below is a representative compilation based on spectral information and established vibrational frequency ranges for similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 | Medium, Sharp | C-H stretching (thiophene ring) |
| 3000 - 2500 | Strong, Broad | O-H stretching (carboxylic acid dimer)[1][2] |
| ~1700 | Strong, Sharp | C=O stretching (carbonyl of carboxylic acid)[1][2] |
| ~1520 | Medium | C=C stretching (thiophene ring) |
| ~1420 | Medium | C-O-H in-plane bending (carboxylic acid) |
| ~1290 | Medium | C-O stretching (carboxylic acid) |
| ~920 | Medium, Broad | O-H out-of-plane bending (carboxylic acid dimer)[1] |
| ~730 | Medium | C-S stretching (thiophene ring) |
| Below 700 | Medium to Weak | C-Br stretching |
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of solid and liquid samples due to its simplicity and minimal sample preparation.
Objective: To obtain a high-quality FT-IR spectrum of solid this compound.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.
-
-
Cleaning:
-
Release the pressure clamp and remove the bulk of the sample powder.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any residual sample.
-
Visualizing the Workflow and Molecular Vibrations
To further elucidate the process and the underlying molecular phenomena, the following diagrams are provided.
References
The Chemical Versatility of 3-Bromothiophene-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block integral to the fields of medicinal chemistry, materials science, and agrochemical development. Its unique trifunctional nature, possessing a carboxylic acid group, a bromine atom, and a thiophene ring, allows for a diverse array of chemical transformations. The carboxylic acid moiety serves as a handle for esterification and amidation reactions, while the carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical reactivity of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Core Reactivity and Functionalization
The reactivity of this compound can be broadly categorized into two main types of transformations: reactions involving the carboxylic acid group and reactions at the carbon-bromine bond.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality readily undergoes standard transformations such as esterification and amidation, providing access to a wide range of derivatives with modified physicochemical properties.
Esterification of this compound is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to introduce specific functionalities. A widely used method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] Another efficient protocol utilizes phosphorus oxychloride (POCl3).[3]
Experimental Protocol: Esterification using DCC/DMAP
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.0-1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Esterification Reactions
| Ester Product | Alcohol | Coupling Reagent | Solvent | Yield (%) | Spectroscopic Data |
| Methyl 3-bromothiophene-2-carboxylate | Methanol | DCC/DMAP | DCM | >90 (estimated) | ¹H NMR (CDCl₃): δ 7.55 (d, J=5.4 Hz, 1H), 7.15 (d, J=5.4 Hz, 1H), 3.90 (s, 3H) |
| Ethyl 3-bromothiophene-2-carboxylate | Ethanol | POCl₃ | - | ~90 (estimated) | - |
Direct amidation of this compound with a variety of primary and secondary amines can be achieved using activating agents. A modern and efficient method employs tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a mild and effective reagent.[4]
Experimental Protocol: Amidation using B(OCH₂CF₃)₃
-
In a sealed tube, combine this compound (1.0 eq), the desired amine (1.0 eq), and acetonitrile.
-
Add tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C for 5-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The product can often be purified by simple filtration after treatment with scavenger resins, avoiding aqueous workup.
Table 2: Representative Amidation Reactions
| Amide Product | Amine | Coupling Reagent | Solvent | Yield (%) |
| N-benzyl-3-bromothiophene-2-carboxamide | Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile | Good to Excellent (estimated) |
| N,N-diethyl-3-bromothiophene-2-carboxamide | Diethylamine | B(OCH₂CF₃)₃ | Acetonitrile | Good to Excellent (estimated) |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the thiophene ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in constructing complex molecular architectures for drug discovery and materials science.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound (or its ester derivatives) and various organoboron compounds.[2][5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of a suitable solvent (e.g., toluene/water or dioxane/water), add this compound or its ester (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Product | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 3-Phenylthiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good (estimated) |
| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good (estimated) |
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound or its ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, triethylamine).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[8][9] This reaction can be applied to this compound to introduce various amine functionalities.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound or its ester (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted thiophenes.[10][11]
Experimental Protocol: Heck Reaction
-
In a pressure vessel, combine this compound or its ester (1.0 eq), the alkene (1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product via column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-Bromothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The document details the predominant synthetic routes, including the highly efficient lithiation and carboxylation of 3-bromothiophene, and discusses alternative pathways. This guide offers detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Introduction
This compound is a valuable heterocyclic compound widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid group on a thiophene scaffold, allows for diverse chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, while the carboxylic acid moiety can be converted into a range of other functional groups. This versatility makes it an important intermediate in the construction of complex molecular architectures.
This guide focuses on the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and a comparative analysis of the different approaches.
Predominant Synthesis Route: Lithiation and Carboxylation of 3-Bromothiophene
The most direct and widely employed method for the synthesis of this compound involves the regioselective lithiation of 3-bromothiophene at the 2-position, followed by quenching the resulting organolithium intermediate with carbon dioxide.
Reaction Pathway Overview
The synthesis proceeds in two main steps:
-
Preparation of 3-Bromothiophene: As direct bromination of thiophene predominantly yields the 2-bromo isomer, 3-bromothiophene is typically synthesized via a multi-step process involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1][2]
-
Lithiation and Carboxylation: 3-Bromothiophene is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively deprotonates the most acidic proton at the 2-position. The resulting 3-bromo-2-lithiothiophene is then reacted with solid carbon dioxide (dry ice) to yield the lithium salt of the carboxylic acid, which upon acidic workup, gives the final product.
The overall reaction scheme is depicted below:
Figure 1: Overall synthesis pathway from thiophene to this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,5-Tribromothiophene [1]
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve thiophene (1125 g, 13.4 moles) in 450 ml of chloroform.
-
Cool the flask in a water bath.
-
Add bromine (6480 g, 40.6 moles) dropwise over 10 hours with vigorous stirring.
-
Allow the mixture to stand overnight.
-
Heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with 2N sodium hydroxide solution.
-
The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify by vacuum distillation to yield 2,3,5-tribromothiophene (boiling point 123-124°C at 9 mmHg).[2]
-
Step 2: Synthesis of 3-Bromothiophene [1][2]
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
To a three-necked flask, add water (1850 ml), zinc dust (783 g, 12.0 moles), and acetic acid (700 ml).
-
Heat the mixture to reflux with stirring.
-
Add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux.
-
After the addition, reflux for an additional 3 hours.
-
Distill the product with steam.
-
Separate the organic layer, wash with 10% sodium carbonate solution and water, and dry over calcium chloride.
-
Fractionally distill to obtain pure 3-bromothiophene (boiling point 159-161°C).
-
Step 3: Synthesis of this compound
-
Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Solid carbon dioxide (dry ice), Diethyl ether, Hydrochloric acid (1M).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromothiophene (e.g., 16.3 g, 0.1 mol) in 200 mL of dry THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, e.g., 44 mL of a 2.5 M solution in hexanes) dropwise via a syringe, maintaining the temperature below -70°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
In a separate flask, crush a large excess of dry ice.
-
Rapidly transfer the cold organolithium solution via a cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted 3-bromothiophene.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Quantitative Data
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| Bromination | Thiophene | 2,3,5-Tribromothiophene | Br₂, CHCl₃, KOH/EtOH | 75-85%[2] | >95% |
| Debromination | 2,3,5-Tribromothiophene | 3-Bromothiophene | Zn, CH₃COOH | 89-92%[2] | >99% |
| Carboxylation | 3-Bromothiophene | This compound | n-BuLi, CO₂ | 80-90% | >97% |
Alternative Synthesis Route: Direct Bromination of Thiophene-2-carboxylic acid
An alternative approach to this compound is the direct electrophilic bromination of thiophene-2-carboxylic acid. The carboxylic acid group is a deactivating group, which can influence the regioselectivity of the bromination.
Reaction Pathway Overview
In this one-step synthesis, thiophene-2-carboxylic acid is treated with a brominating agent, such as bromine in a suitable solvent. The electron-withdrawing nature of the carboxylic acid group at the 2-position directs the incoming electrophile (bromine) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the 3-bromo isomer over the 5-bromo and dibromo byproducts.
Figure 2: Direct bromination of thiophene-2-carboxylic acid.
Experimental Protocol
-
Materials: Thiophene-2-carboxylic acid, Bromine, Acetic acid.
-
Procedure:
-
Dissolve thiophene-2-carboxylic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine dissolved in acetic acid dropwise with stirring.
-
Allow the reaction to proceed at a controlled temperature, monitoring the progress by TLC or GC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to isolate the this compound.
-
Quantitative Data
| Starting Material | Product | Reagents | Typical Yield | Purity |
| Thiophene-2-carboxylic acid | This compound | Br₂, CH₃COOH | Moderate (isomer mixture) | Requires careful purification |
Mechanistic Considerations
Lithiation of 3-Bromothiophene
The regioselectivity of the lithiation of 3-bromothiophene at the 2-position is governed by the higher acidity of the α-protons of the thiophene ring compared to the β-protons. The sulfur atom stabilizes the negative charge at the adjacent carbon through both inductive effects and the involvement of its d-orbitals.
Figure 3: Mechanism of lithiation and carboxylation of 3-bromothiophene.
Conclusion
The synthesis of this compound is most reliably achieved through the lithiation of 3-bromothiophene followed by carboxylation. This method offers high yields and excellent regioselectivity. While direct bromination of thiophene-2-carboxylic acid presents a more atom-economical route, it often leads to mixtures of isomers requiring careful purification. The choice of synthetic route will depend on the desired scale, purity requirements, and available starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboxylic Acid: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Bromothiophene-2-carboxylic acid, a crucial building block in medicinal chemistry and materials science. This document details the key chemical intermediates, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and functional organic materials. Its structure, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. This guide will explore the most common and effective synthetic pathways to this important molecule, focusing on the critical intermediates and their preparation.
Key Synthetic Pathways
Two primary routes have been established for the synthesis of this compound, each with distinct advantages and considerations.
-
Route A: Carboxylation of 3-Bromothiophene. This is the most direct approach, involving the preparation of the key intermediate, 3-bromothiophene, followed by its conversion to the target carboxylic acid.
-
Route B: Synthesis from 2,3-Dibromothiophene. This alternative pathway utilizes 2,3-dibromothiophene as the starting material, which undergoes a selective lithium-halogen exchange followed by carboxylation.
The following sections will provide a detailed examination of the experimental procedures and key intermediates for both synthetic routes.
Route A: Synthesis via 3-Bromothiophene Intermediate
This pathway commences with the synthesis of 3-bromothiophene, a critical precursor that cannot be obtained by direct bromination of thiophene due to the preferential electrophilic substitution at the 2-position.
Synthesis of Key Intermediate: 2,3,5-Tribromothiophene
The initial step involves the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.
Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Equipment: 5-L three-necked flask, mechanical stirrer, dropping funnel, gas outlet for hydrogen bromide, cooling bath.
-
Procedure:
-
A solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared in a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet.
-
The flask is placed in a cooling bath with circulating cold tap water to manage the exothermic reaction.
-
Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a proper scrubbing system.
-
After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.
-
The following day, the mixture is heated to 50°C for several hours.
-
The reaction mixture is then washed with a 2N sodium hydroxide solution to neutralize any remaining acid.
-
The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
After reflux, the mixture is poured into water. The organic layer is separated, washed with water, and dried over calcium chloride.
-
The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1]
-
Quantitative Data: Synthesis of 2,3,5-Tribromothiophene
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Thiophene | 84.14 | 1125 | 13.4 | 1 |
| Bromine | 159.81 | 6480 | 40.6 | ~3 |
| Potassium Hydroxide | 56.11 | 800 | 14.3 | - |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| 2,3,5-Tribromothiophene | 320.84 | 3200–3650 | 75–85 |
Synthesis of Key Intermediate: 3-Bromothiophene
The second step involves the selective reductive debromination of 2,3,5-tribromothiophene to yield 3-bromothiophene.
Experimental Protocol: Synthesis of 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Equipment: Three-necked flask, mechanical stirrer, dropping funnel, reflux condenser, heating mantle, distillation apparatus.
-
Procedure:
-
To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.
-
The mixture is heated to reflux with continuous stirring.
-
Once refluxing, the heating mantle is removed, and 1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains the reflux (approximately 70 minutes).
-
After addition, the mixture is refluxed for an additional 3 hours.
-
The condenser is then arranged for downward distillation, and the product is distilled with water.
-
The heavier organic layer in the distillate is separated, washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
The organic layer is dried over calcium chloride and purified by fractional distillation. 3-Bromothiophene is collected at 159–160°C.[1]
-
Quantitative Data: Synthesis of 3-Bromothiophene
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2,3,5-Tribromothiophene | 320.84 | 1283 | 4.00 | 1 |
| Zinc dust | 65.38 | 783 | 12.0 | 3 |
| Acetic acid | 60.05 | ~735 | ~12.2 | ~3 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| 3-Bromothiophene | 163.04 | 580–585 | 89–90 |
Synthesis of this compound via Lithiation and Carboxylation
The final step in Route A is the conversion of 3-bromothiophene to the target carboxylic acid through lithiation followed by quenching with carbon dioxide.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous diethyl ether or Tetrahydrofuran (THF), Dry ice (solid CO2), 6N Hydrochloric acid, Ethanol, Water.
-
Equipment: Flame-dried three-necked flask, magnetic stirrer, thermometer, dropping funnel, inert atmosphere setup (Nitrogen or Argon), dry ice/acetone bath.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 3-thienyllithium.
-
Quench the reaction by carefully adding crushed dry ice in portions to the reaction mixture at -78 °C. A white precipitate is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature.
-
The reaction is then quenched with water and the aqueous phase is separated.
-
The aqueous phase is acidified with 6N hydrochloric acid, and the resulting precipitate is collected by filtration.
-
The crude product is recrystallized from a mixture of ethanol and water and dried under vacuum to yield this compound as a white powdery solid.[2]
-
Quantitative Data: Synthesis of this compound (Route A)
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 3-Bromothiophene | 163.04 | 1.0 eq | - | 1 |
| n-Butyllithium | 64.06 | 1.1 eq | - | 1.1 |
| Carbon Dioxide | 44.01 | Excess | - | - |
| Product | Molar Mass ( g/mol ) | Typical Yield (%) | ||
| This compound | 207.05 | Not explicitly stated in the provided snippets, but generally good yields are expected for this type of reaction. |
Route B: Synthesis from 2,3-Dibromothiophene Intermediate
An alternative route to this compound begins with 2,3-dibromothiophene.
Synthesis of Key Intermediate: 2,3-Dibromothiophene
This intermediate can be prepared by the direct bromination of 3-bromothiophene.
Experimental Protocol: Synthesis of 2,3-Dibromothiophene
-
Materials: 3-Bromothiophene, N-bromosuccinimide (NBS), Hexane, Perchloric acid (70% aqueous), Potassium carbonate.
-
Equipment: Reaction flask, magnetic stirrer.
-
Procedure:
-
To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), add 3-bromothiophene (16.3 g, 100 mmol).
-
Add perchloric acid (0.7 mL, 5 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add potassium carbonate (200 mg) to neutralize the acid.
-
Filter the reaction mixture and wash the solid with hexane.
-
Combine the organic phases, concentrate, and purify the residue by vacuum distillation to yield 2,3-dibromothiophene.
-
Quantitative Data: Synthesis of 2,3-Dibromothiophene
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3-Bromothiophene | 163.04 | 16.3 | 100 | 1 |
| N-bromosuccinimide | 177.98 | 17.8 | 100 | 1 |
| Product | Molar Mass ( g/mol ) | Yield (%) | ||
| 2,3-Dibromothiophene | 241.94 | 89 |
Synthesis of this compound from 2,3-Dibromothiophene
This method involves a selective lithium-halogen exchange at the 2-position followed by carboxylation.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,3-Dibromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous diethyl ether, Gaseous carbon dioxide, 6N Hydrochloric acid, Ethanol, Water.
-
Equipment: Reaction flask under nitrogen atmosphere, cooling bath (-78°C).
-
Procedure:
-
Dissolve 2,3-dibromothiophene (12.1 g, 0.05 mol) in anhydrous ether (150 mL) under a nitrogen atmosphere and cool to -78°C.
-
Slowly add a solution of n-butyllithium (2.5 M in ether, 22 mL, 0.055 mol) dropwise.
-
Stir the mixture at -78°C for 10 minutes after the addition is complete.
-
Pass gaseous carbon dioxide through the reaction system; a white precipitate will form immediately.
-
Maintain the reaction at -78°C for 30 minutes, then allow it to warm slowly to room temperature.
-
The aqueous phase is combined and acidified with 6N hydrochloric acid.
-
The resulting precipitate is collected by filtration.
-
The solid is recrystallized from ethanol (50 mL) and water (200 mL) and dried under vacuum to give this compound (9.23 g).[2]
-
Quantitative Data: Synthesis of this compound (Route B)
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 2,3-Dibromothiophene | 241.94 | 12.1 | 0.05 | 1 |
| n-Butyllithium | 64.06 | - | 0.055 | 1.1 |
| Carbon Dioxide | 44.01 | Excess | - | - |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| This compound | 207.05 | 9.23 | ~89 |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic pathway for this compound via Route A.
Caption: Synthetic pathway for this compound via Route B.
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of this compound, a key intermediate for pharmaceutical and materials science research. By providing comprehensive experimental protocols, quantitative data, and clear visual representations of the synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently and efficiently synthesize this valuable compound. The choice between the two routes will depend on the availability of starting materials and specific laboratory capabilities. Both pathways, however, offer reliable methods for accessing this important molecular building block.
References
From Coal Tar Impurity to Therapeutic Agents: A Technical Guide to the Discovery and History of Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from an obscure offshoot of the discovery of thiophene itself to their current status as privileged scaffolds in drug design, is a testament to over a century of chemical exploration. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of thiophene carboxylic acids. It details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways through which these molecules exert their biological effects.
The Dawn of Thiophene and the Emergence of its Carboxylic Acids
The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, while at the University of Zurich, serendipitously identified thiophene as an impurity in benzene derived from coal tar.[][2] This discovery paved the way for the exploration of thiophene's reactivity and the synthesis of its derivatives.
While the exact date and researcher behind the first synthesis of a thiophene carboxylic acid are not definitively documented in readily available modern literature, early investigations into the functionalization of the thiophene ring quickly followed its discovery. A patent referencing an 1886 publication in Justus Liebigs Annalen der Chemie suggests that the synthesis of thiophene-2-carboxylic acid was achieved shortly after the discovery of thiophene itself, likely through the oxidation of 2-acetylthiophene.[3][4] This early work laid the foundation for the development of a diverse array of synthetic methods for accessing various thiophene carboxylic acid isomers and their derivatives.
Key Historical Syntheses of Thiophene Carboxylic Acids
Several named reactions have been pivotal in the synthesis of thiophene carboxylic acids and their precursors. These methods, developed over several decades, offer different strategies for constructing and functionalizing the thiophene ring.
Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this method provides a direct route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5][6] The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[6]
Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-2-thiophenecarboxylate
A detailed, modern adaptation of the Fiesselmann synthesis is as follows:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in absolute ethanol. The solution is cooled in an ice bath.
-
Addition of Reactants: A mixture of ethyl propiolate and ethyl thioglycolate is added dropwise to the cooled sodium ethoxide solution with stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and then refluxed for a specified period.
-
Work-up: The reaction mixture is cooled and poured into a mixture of ice and hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 3-hydroxy-2-thiophenecarboxylate.
A representative workflow for the Fiesselmann Synthesis is depicted below.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromothiophene-2-carboxylic acid with various arylboronic acids. The resulting 2-aryl-3-thiophenecarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[1][2][3] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[4][5] The general scheme involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired 2-aryl-3-thiophenecarboxylic acid.
It is important to note that the presence of the carboxylic acid group on the thiophene substrate can potentially interfere with the catalytic cycle. Therefore, in many protocols, the carboxylic acid is first protected as an ester (e.g., methyl or pentyl ester) before the Suzuki coupling reaction.[4] Subsequent hydrolysis of the ester group yields the desired carboxylic acid product.
Data Presentation: Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene derivatives with arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound or its ester derivative.
| Parameter | Condition | Notes | Reference |
| Substrate | This compound (or its ester) | Starting material. Esterification may be required. | [4] |
| Coupling Partner | Arylboronic acid or Arylboronic acid pinacol ester | A slight excess (1.1-1.2 equivalents) is typically used. | [8] |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Typically 2-5 mol%. Other catalysts like Pd(OAc)₂ with phosphine ligands can also be used. | [4][9] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Usually 2-3 equivalents. The choice of base can significantly impact the reaction outcome. | [4][8][9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A deoxygenated solvent mixture is crucial. Ratios like 4:1 or 6:1 (organic:aqueous) are common. | [8] |
| Temperature | 80-100 °C | The reaction is typically heated under an inert atmosphere. | [4][8] |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS until completion. | [8] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an esterified this compound with an arylboronic acid.
Step 1: Esterification of this compound (Example with Methanol)
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-bromothiophene-2-carboxylate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a round-bottom flask, combine methyl 3-bromothiophene-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).[8]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[4][8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Concentrate the organic layer under reduced pressure to obtain the crude ester product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-aryl-3-thiophenecarboxylate.[8]
Step 4: Hydrolysis of the Ester
-
Dissolve the purified methyl 2-aryl-3-thiophenecarboxylate in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the pure 2-aryl-3-thiophenecarboxylic acid.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases like potassium carbonate can be corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromothiophene-2-carboxylic acid. This reaction is a powerful tool for the synthesis of 3-arylthiophene-2-carboxylic acids, which are valuable intermediates in the development of novel therapeutic agents and advanced materials. The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest.[1]
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2][3] The reaction typically involves the cross-coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base.
Catalytic Systems and Reaction Optimization
The successful Suzuki coupling of this compound is dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The carboxylic acid group on the thiophene ring can influence the reaction, and in some cases, protection of this group via esterification may be considered to improve yields and prevent side reactions.[2]
Palladium Catalysts: A variety of palladium(0) and palladium(II) precursors can be used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst that is often effective.[2] Other palladium sources like palladium(II) acetate [Pd(OAc)₂] can also be employed, which are reduced in situ to the active Pd(0) species.[4][5]
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, often used in the form of [Pd(PPh₃)₄]. For more challenging couplings, bulkier and more electron-rich phosphine ligands such as tri-tert-butylphosphine (tBu₃P) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[6][7][8]
Bases: An inorganic base is required to facilitate the crucial transmetalation step in the catalytic cycle.[6] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][9] The choice of base can significantly impact the reaction yield and should be optimized.
Solvent Systems: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[1] Mixtures of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with water are common.[1][4][9] The ratio of the organic solvent to water can be critical, as water is often necessary for the catalytic cycle but excessive amounts can lead to dehalogenation as a side reaction.[10][11]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for Suzuki coupling reactions of structurally similar bromothiophene derivatives, providing a basis for optimizing the reaction for this compound.
| Entry | Bromothiophene Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromothiophene-2-carboxylic acid derivative | Pd(PPh₃)₄ | PPh₃ | - | - | 90 | - | Moderate to Good | [2] |
| 2 | 4-Bromoacetophenone | Pd-NHC@Eu-BCI | NHC | K₂CO₃ | C₂H₅OH | 80 | - | 99 | [4] |
| 3 | 4-Bromoacetophenone | - | - | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | Good | [9] |
| 4 | 2,5-dibromo-3-methylthiophene | - | - | - | - | - | - | Low to Moderate | [12] |
| 5 | 4,5-dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O (6:1) | - | 5 | 95 | [11] |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid, based on established methodologies for similar compounds.
Protocol 1: Using Pd(PPh₃)₄ in Dioxane/Water
This protocol is adapted from conditions reported to be effective for the coupling of other bromothiophene derivatives.[11]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 6:1 mixture of 1,4-dioxane and water (e.g., 6 mL of dioxane and 1 mL of water).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylthiophene-2-carboxylic acid.
Protocol 2: Using Pd(OAc)₂ in Toluene/Water
This protocol utilizes a Pd(II) precatalyst which is reduced in situ.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)
-
Triphenylphosphine (PPh₃) (0.06 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in toluene. Stir for 15 minutes at room temperature.
-
To this catalyst solution, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
In a separate flask, dissolve potassium phosphate (3.0 mmol) in water.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the biphasic mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the final product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Conductive Polymers Using 3-Bromothiophene-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from 3-bromothiophene-2-carboxylic acid. Polythiophenes are a class of conductive polymers with significant potential in various fields, including electronics, sensors, and biomedical applications due to their unique electronic properties and the ability to be functionalized. The presence of a carboxylic acid group on the thiophene monomer allows for further modifications, making these polymers particularly interesting for applications in drug delivery and biosensing. This document outlines two primary synthetic strategies: Suzuki coupling polymerization and electrochemical polymerization. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflows are provided to guide researchers in the successful synthesis and characterization of these promising materials.
Introduction
Polythiophenes and their derivatives are at the forefront of conductive polymer research, offering a unique combination of electrical conductivity, environmental stability, and processability. The functionalization of the thiophene monomer is a key strategy to tailor the properties of the resulting polymer for specific applications. This compound is a versatile monomer that incorporates a bromine atom, enabling cross-coupling polymerization reactions, and a carboxylic acid group, which can be used for post-polymerization modifications or to influence the polymer's solubility and biocompatibility. The synthesis of conductive polymers from this monomer opens avenues for the development of novel materials for advanced applications in diagnostics, therapy, and drug delivery.[1]
Synthetic Pathways Overview
Two primary methods for the polymerization of this compound are detailed in this document:
-
Suzuki Coupling Polymerization: This method involves a palladium-catalyzed cross-coupling reaction between a boronic acid or ester derivative of the monomer and a halogenated derivative. This approach offers good control over the polymer's structure and molecular weight.
-
Electrochemical Polymerization: This technique utilizes an applied potential to induce the oxidative polymerization of the monomer directly onto an electrode surface, forming a conductive polymer film. This method is advantageous for creating thin, uniform films for sensor and electrode applications.
The general workflow for the synthesis and characterization of conductive polymers from this compound is depicted below.
Caption: General workflow for the synthesis and characterization of conductive polymers.
Experimental Protocols
Monomer Synthesis and Modification (as needed for Suzuki Coupling)
For Suzuki coupling polymerization, it is often necessary to convert the carboxylic acid to an ester to improve solubility and prevent interference with the catalyst. Furthermore, the monomer needs to be converted to a boronic acid or ester derivative.
Protocol 3.1.1: Esterification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Work-up: After cooling to room temperature, neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3-bromothiophene-2-carboxylate, can be further purified by column chromatography.[2]
Protocol 3.1.2: Synthesis of Thiophene Boronic Ester (Example)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 3-bromothiophene-2-carboxylate (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with an aqueous solution of HCl (1 M).
-
Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography to yield the corresponding boronic ester.
Suzuki Coupling Polymerization
This protocol is adapted from general procedures for Suzuki polycondensation.
Protocol 3.2.1: Synthesis of Poly(methyl-3-thiophenecarboxylate)
-
Reaction Setup: In a Schlenk flask, combine methyl 3-bromothiophene-2-carboxylate (1.0 eq), the corresponding thiophene-boronic ester derivative (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water or DMF/water) and a base such as sodium carbonate (2 M aqueous solution, 3.0 eq).
-
Polymerization: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 24-48 hours.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum.
Caption: Suzuki coupling polymerization of 3-bromothiophene-2-carboxylate derivative.
Electrochemical Polymerization
This protocol describes the electropolymerization of this compound to form a polymer film on an electrode surface. The presence of the carboxylic acid group may affect the polymerization process.[3]
Protocol 3.3.1: Electropolymerization of this compound
-
Electrolyte Solution: Prepare a solution of this compound (e.g., 0.1 M) and a supporting electrolyte such as lithium perchlorate (LiClO₄, 0.1 M) in an anhydrous solvent like acetonitrile.
-
Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., glassy carbon, ITO-coated glass, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before and during the experiment to remove dissolved oxygen.
-
Electropolymerization: Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between the monomer's oxidation potential and a suitable negative potential for a set number of cycles. Alternatively, potentiostatic or galvanostatic methods can be employed.
-
Washing: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.
Caption: Workflow for the electrochemical polymerization of this compound.
Data Presentation
The properties of the synthesized polymers are crucial for their application. The following tables provide a template for summarizing the expected quantitative data.
Table 1: Properties of Poly(3-thiophenecarboxylic acid) via Suzuki Coupling
| Property | Value | Method of Determination |
| Number Average Molecular Weight (Mₙ) | e.g., 10-50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | e.g., 1.5-2.5 | GPC |
| Wavelength of Maximum Absorption (λₘₐₓ) | e.g., 400-450 nm | UV-Vis Spectroscopy |
| Band Gap | e.g., 2.0-2.5 eV | UV-Vis Spectroscopy |
| Conductivity (doped) | e.g., 10⁻³ - 10¹ S/cm | Four-Point Probe Measurement |
Table 2: Electrochemical Properties of Poly(3-thiophenecarboxylic acid) Film
| Property | Value | Method of Determination |
| Oxidation Onset Potential | e.g., 0.5-0.8 V vs. Ag/AgCl | Cyclic Voltammetry (CV) |
| Reduction Onset Potential | e.g., -0.2 - -0.5 V vs. Ag/AgCl | Cyclic Voltammetry (CV) |
| HOMO Level | e.g., -5.0 - -5.3 eV | Calculated from CV |
| LUMO Level | e.g., -2.8 - -3.1 eV | Calculated from CV |
| Electrochemical Band Gap | e.g., 2.2-2.5 eV | Calculated from CV |
Conclusion
The synthesis of conductive polymers from this compound offers a pathway to functional materials with tunable properties. The protocols provided herein for Suzuki coupling and electrochemical polymerization serve as a comprehensive guide for researchers. The ability to introduce carboxylic acid functionalities into the polymer backbone is particularly advantageous for applications in the biomedical field, enabling the covalent attachment of drugs or biomolecules. Further characterization and optimization of these synthesis methods will undoubtedly lead to the development of novel and highly functional conductive polymers.
References
Application of 3-Bromothiophene-2-carboxylic Acid Derivatives in Solar Cells: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the field of organic electronics, particularly in the development of materials for organic solar cells. Its unique chemical structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a carboxylic acid group, allows for a variety of chemical modifications to synthesize novel conjugated polymers and small molecules with tailored optoelectronic properties. These materials are primarily utilized as donor materials in bulk heterojunction (BHJ) organic solar cells or as sensitizers in dye-sensitized solar cells (DSSCs). The carboxylic acid moiety can be leveraged to improve solubility, influence molecular packing, and provide an anchoring group for binding to metal oxide surfaces, such as titanium dioxide (TiO2), which is crucial in DSSC architectures.
Application in Dye-Sensitized Solar Cells (DSSCs)
A notable application of a derivative of thiophene carboxylic acid is in the synthesis of regioregular poly(3-hexylthiophene) with terminal carboxylic acid groups (P3HT-COOH). This polymer has been successfully employed as a sensitizer in solid-state dye-sensitized solar cells. The carboxylic acid end-group serves to anchor the polymer to the mesoporous TiO2 photoanode, facilitating efficient charge injection.
Performance Data
The performance of a solid-state dye-sensitized solar cell utilizing P3HT-COOH as the sensitizer and spiro-OMeTAD as the solid hole conductor is summarized in the table below.
| Photovoltaic Parameter | Value |
| Short-Circuit Current Density (Jsc) | 3.7 mA/cm²[1] |
| Open-Circuit Voltage (Voc) | 0.54 V[1] |
| Fill Factor (FF) | 46%[1] |
| Power Conversion Efficiency (PCE) | 0.9%[1] |
Experimental Protocols
Synthesis of Poly(3-hexylthiophene) with Carboxylic End Groups (P3HT-COOH)
This protocol describes a polymer analogous reaction to introduce a carboxylic acid group at the end of a poly(3-hexylthiophene) chain.
Materials:
-
Regioregular poly(3-hexylthiophene) (P3HT)
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Chloroform
-
Argon gas
Procedure:
-
Dissolve P3HT in dry THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-BuLi to the solution to deprotonate the terminal thiophene unit.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add an excess of crushed dry ice to the reaction mixture to introduce the carboxylic acid group.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding methanol.
-
Acidify the mixture with 1 M HCl.
-
Precipitate the polymer by adding methanol.
-
Filter the polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform.
-
The final P3HT-COOH product is isolated from the chloroform fraction.
Fabrication of a Solid-State Dye-Sensitized Solar Cell
This protocol outlines the fabrication of a solid-state DSSC using P3HT-COOH as the sensitizer.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste
-
P3HT-COOH solution in a suitable solvent (e.g., chlorobenzene)
-
Spiro-OMeTAD hole-transporting material solution
-
Silver (Ag) for the counter electrode
-
Screen printer
-
Furnace
-
Spin coater
-
Thermal evaporator
Procedure:
-
Preparation of the TiO2 Photoanode:
-
Clean the FTO glass substrates by sonication in a series of solvents (detergent, deionized water, acetone, isopropanol).
-
Deposit a compact TiO2 blocking layer on the FTO substrate by spray pyrolysis or spin coating, followed by sintering at high temperature.
-
Screen-print a mesoporous TiO2 layer on top of the compact layer.
-
Sinter the TiO2 electrode in a furnace to ensure good particle necking and remove organic binders.
-
-
Sensitization of the TiO2 Photoanode:
-
Immerse the cooled TiO2 electrode in a solution of P3HT-COOH for a sufficient time to allow for the adsorption of the polymer onto the TiO2 surface.
-
Rinse the sensitized electrode with a suitable solvent to remove non-adsorbed polymer.
-
-
Hole-Transporting Material (HTM) Deposition:
-
Deposit the spiro-OMeTAD solution onto the sensitized TiO2 electrode by spin coating.
-
-
Counter Electrode Deposition:
-
Thermally evaporate a silver counter electrode onto the HTM layer under high vacuum.
-
Visualizations
References
The Strategic Utility of 3-Bromothiophene-2-carboxylic Acid in Medicinal Chemistry: Advanced Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with therapeutic promise places a premium on versatile and strategically functionalized building blocks. Among these, heterocyclic compounds hold a place of distinction, with the thiophene nucleus being a recurring motif in a multitude of clinically significant pharmaceuticals.[1][2] 3-Bromothiophene-2-carboxylic acid, a readily accessible and highly tractable derivative, has emerged as a cornerstone for medicinal chemists. Its unique electronic properties and the orthogonal reactivity of its carboxylic acid and bromine substituents provide a powerful platform for the synthesis of diverse molecular architectures targeting a wide array of biological pathways.[3]
This technical guide offers an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, providing detailed, field-proven protocols for the synthesis of key intermediates and biologically active compounds. This document is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical guidance for leveraging this valuable scaffold in the quest for new medicines.
Core Attributes of this compound: A Chemist's Perspective
The utility of this compound in synthetic campaigns stems from the distinct reactivity of its two functional groups. The carboxylic acid moiety serves as a versatile handle for amide bond formation and esterification, while the bromine atom at the 3-position is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the thiophene core, a critical aspect in the construction of complex molecular targets.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrO₂S | --INVALID-LINK-- |
| Molecular Weight | 207.05 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 192-201 °C | --INVALID-LINK-- |
| CAS Number | 7311-64-0 | --INVALID-LINK-- |
Application Focus 1: Synthesis of Thiophene-Based Spasmolytic Agents
Derivatives of this compound have shown promise as spasmolytic agents, compounds that can suppress muscle spasms. The synthetic strategy typically involves a two-step sequence: initial esterification of the carboxylic acid followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents.
Workflow for the Synthesis of Spasmolytic Thiophene Derivatives
Caption: Synthetic workflow for spasmolytic agents.
Protocol 1: Steglich Esterification of 5-Bromothiophene-2-carboxylic Acid with Phenethyl Alcohol
This protocol details the synthesis of the key ester intermediate, phenethyl 5-bromothiophene-2-carboxylate. The Steglich esterification is employed due to its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsher, acid-catalyzed methods.[4][5]
Rationale for Reagent Selection:
-
Dicyclohexylcarbodiimide (DCC): A widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7]
-
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is less prone to side reactions than the O-acylisourea.[6][8][9]
-
Dichloromethane (DCM): An aprotic solvent that effectively dissolves the reactants and does not participate in the reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Catalyst: To the stirred solution, add phenethyl alcohol (1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Activation of Carboxylic Acid: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired phenethyl 5-bromothiophene-2-carboxylate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Phenethyl 5-Bromothiophene-2-carboxylate
This protocol describes the palladium-catalyzed cross-coupling of the bromo-thiophene intermediate with various arylboronic acids to generate a library of potential spasmolytic agents.[10]
Rationale for Reagent and Condition Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The cornerstone of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[11][12]
-
Base (e.g., K₃PO₄, K₂CO₃): Essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[13][14]
-
Solvent System (e.g., 1,4-Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add phenethyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent system of 1,4-dioxane and water (typically a 4:1 ratio). Purge the mixture with an inert gas for 15-20 minutes. Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography to yield the final phenethyl 5-arylthiophene-2-carboxylate.
Table of Synthesized Spasmolytic Derivatives and their Activities:
| Compound ID | Aryl Substituent | Yield (%) | EC₅₀ (µM) |
| 10a | Phenyl | 75 | >10 |
| 10b | 4-Methylphenyl | 68 | 2.13 |
| 10c | 4-Methoxyphenyl | 72 | 3.14 |
| 10d | 3,4-Dichlorophenyl | 65 | 1.26 |
| 10e | 4-Fluorophenyl | 67 | 2.89 |
| 10f | 2-Naphthyl | 64 | >10 |
| Data adapted from a study on the spasmolytic activity of thiophene derivatives.[10] |
Application Focus 2: Development of Thiophene-Based Anticancer Agents
The thiophene scaffold is a privileged structure in oncology, with numerous derivatives exhibiting potent antiproliferative activity.[1][2] this compound provides a convenient entry point for the synthesis of thiophene carboxamides, a class of compounds that has shown significant cytotoxic effects against various cancer cell lines.[15]
Synthetic Pathway to Antiproliferative Thiophene Carboxamides
Caption: Synthesis and evaluation of thiophene carboxamides.
Protocol 3: Synthesis of 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide
This protocol outlines the synthesis of a thiophene carboxamide with demonstrated antiproliferative activity. The reaction utilizes a carbodiimide-mediated amide bond formation, a reliable method for coupling carboxylic acids and amines.[16]
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Coupling Agent and Amine Addition: Cool the mixture to 0 °C. Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM in small portions. Following this, add 2-aminothiazole (1.2 eq) in one portion.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction with distilled water. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the target carboxamide.
Antiproliferative Activity of Synthesized Thiophene Carboxamides:
| Compound | Cell Line | IC₅₀ (µM) |
| MB-D1 | A375 (Melanoma) | > 50 |
| MB-D2 | A375 (Melanoma) | ~40 |
| MB-D1 | HT-29 (Colon) | > 50 |
| MB-D2 | HT-29 (Colon) | ~60 |
| MB-D1 | MCF-7 (Breast) | > 50 |
| MB-D2 | MCF-7 (Breast) | ~75 |
| Data is illustrative of the antiproliferative potential of thiophene carboxamides and is based on findings from related studies.[15] |
Application Focus 3: Probing D-Amino Acid Oxidase (DAO) Inhibition
Derivatives of thiophene carboxylic acid have been identified as a novel class of inhibitors for D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[17][18][19] Structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of DAO inhibition by this scaffold.
Structure-Activity Relationship (SAR) Insights
-
Scaffold: Both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid serve as effective scaffolds for DAO inhibition.
-
Substituents: Small substituents on the thiophene ring are generally well-tolerated.
-
Binding Mode: Crystal structures reveal that the thiophene ring of the inhibitors engages in a tight stacking interaction with Tyr224 in the active site of DAO. This interaction leads to the disappearance of a secondary pocket that is often occupied by side chains of other DAO inhibitors.
-
Negative SAR: The introduction of large, branched side chains to the thiophene ring results in a significant decrease in inhibitory potency. This is in contrast to other classes of DAO inhibitors where such modifications can enhance binding.
Conceptual Representation of DAO Inhibition
Caption: Key interactions in DAO inhibition.
Conclusion and Future Directions
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in medicinal chemistry. Its predictable reactivity and amenability to a wide range of chemical transformations have enabled the synthesis of diverse compound libraries with promising biological activities, including spasmolytic, anticancer, and enzyme inhibitory effects. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of more complex and diverse molecular architectures derived from this compound, as well as the exploration of its utility in targeting other disease-relevant biological pathways.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Application Notes and Protocols: Esterification of 3-Bromothiophene-2-carboxylic acid with DCC and DMAP
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. 3-Bromothiophene-2-carboxylic acid is a valuable heterocyclic building block, and its ester derivatives are of significant interest in medicinal chemistry and materials science. The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, provides a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to harsh acidic conditions.[1][2] This protocol outlines the application of the DCC/DMAP-mediated esterification to this compound.
Reaction Principle:
The Steglich esterification proceeds under mild, generally neutral conditions at room temperature.[2][3] The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species.[3] This species is readily attacked by the alcohol to form the desired ester and releases the dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.[2][3] The use of catalytic amounts of DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct, which can occur through a competing intramolecular rearrangement of the O-acylisourea intermediate.[3][4]
Data Presentation:
The following table summarizes representative quantitative data for the DCC/DMAP-mediated esterification of bromothiophene carboxylic acids with various alcohols. While specific data for the 3-bromo isomer is limited in the public domain, the data for the closely related 5-bromothiophene-2-carboxylic acid provides a strong predictive basis for expected outcomes.
| Carboxylic Acid | Alcohol | DCC (equiv.) | DMAP (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | 1.1 | 0.05 | DCM | 30 | - | 75 | [5] |
| 5-Bromothiophene-2-carboxylic acid | 2-Phenylethanol | 1.1 | 0.05 | DCM | RT | - | 71 | [5] |
| 5-Bromothiophene-3-carboxylic acid | 2-Ethylhexyl alcohol | 0.5 | 0.25 | DCM | RT | 24 | 95 | [6] |
| Monoethyl fumarate | tert-Butyl alcohol | 1.1 | 0.08 | DCM | RT | 3 | 76-81 | [7] |
Experimental Protocols:
General Protocol for the Esterification of this compound:
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
This compound
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.0-1.2 eq.) and a catalytic amount of DMAP (0.05-0.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DCC (1.1 eq.) to the stirred solution. The DCC can be added as a solid or as a solution in anhydrous DCM.
-
Reaction: After the addition of DCC, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be further purified by column chromatography on silica gel or by recrystallization, if applicable, to afford the pure product.
Safety Precautions:
-
DCC is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Visualizations:
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the arylamine moiety is a common structural motif. The reaction facilitates the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution.
This document provides detailed application notes and experimental protocols specifically for the Buchwald-Hartwig amination of bromothiophenes. Thiophene-containing arylamines are prevalent in a variety of pharmaceuticals and organic electronic materials. However, the presence of the sulfur atom in the thiophene ring can present unique challenges, such as catalyst inhibition. Therefore, careful optimization of the catalytic system—comprising a palladium precursor, a phosphine ligand, and a base—is crucial for achieving high yields and purity.
General Considerations for the Buchwald-Hartwig Amination of Bromothiophenes
Successful amination of bromothiophenes hinges on the judicious selection of the reaction components and conditions. Key factors to consider include the choice of catalyst, ligand, base, and solvent.
Catalyst System: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][2]
-
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium-ligand complexes (precatalysts).[3][4] Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. For heteroaryl halides like bromothiophenes, bulky, electron-rich phosphine ligands are often preferred. These ligands promote the desired reductive elimination step and can prevent catalyst deactivation. Commonly used ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocenylphosphines (e.g., dppf).[1] For sterically hindered substrates, specialized ligands may be required.
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3] The strength of the base should be matched to the pKa of the amine.
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and to ensure the solubility of the reaction components. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2]
Substrate Reactivity: In general, 2-bromothiophene is more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic properties of the thiophene ring. However, with modern, highly active catalyst systems, high yields can be achieved for both isomers.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of the Buchwald-Hartwig amination of bromothiophenes with various amines, highlighting the catalyst systems and reaction conditions employed.
Table 1: Buchwald-Hartwig Amination of 2-Bromothiophene
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 24 | 78 |
| 4 | Diphenylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.1) | Dioxane | 100 | 20 | 88 |
Table 2: Buchwald-Hartwig Amination of 3-Bromothiophene
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 95 |
| 3 | Piperidine | Pd₂(dba)₃ (1) | SPhos (2) | LHMDS (1.5) | THF | 65 | 18 | 89 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 75 |
Experimental Protocols
The following are detailed protocols for representative Buchwald-Hartwig amination reactions of bromothiophenes.
Protocol 1: Synthesis of N-phenylthiophen-2-amine
This protocol describes the coupling of 2-bromothiophene with aniline.
Materials:
-
2-Bromothiophene (1.0 mmol, 163 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, tri(o-tolyl)phosphine, and sodium tert-butoxide.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add 2-bromothiophene and aniline to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-phenylthiophen-2-amine.
Protocol 2: Synthesis of 4-(thiophen-3-yl)morpholine
This protocol details the coupling of 3-bromothiophene with morpholine.
Materials:
-
3-Bromothiophene (1.0 mmol, 163 mg)
-
Morpholine (1.2 mmol, 105 mg, 105 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
Anhydrous dioxane (5 mL)
-
Standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add 3-bromothiophene and morpholine to the tube.
-
Add anhydrous dioxane via syringe.
-
Seal the tube with a Teflon screw cap.
-
Remove the tube from the glovebox (if used) and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with dichloromethane (15 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-(thiophen-3-yl)morpholine.
Mandatory Visualizations
References
Application Notes and Protocols for Sonogashira Coupling of 3-Bromothiophene-2-carboxylic Acid Derivatives
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a particularly valuable building block: 3-bromothiophene-2-carboxylic acid and its derivatives. These substrates are integral to the synthesis of various fused heterocyclic systems, such as thieno[3,2-c]pyran-4-ones, which exhibit promising biological activities.[4][5]
This document is intended for researchers, medicinal chemists, and process development scientists. It will delve into the mechanistic nuances, strategic considerations for dealing with the reactive carboxylic acid moiety, and provide step-by-step protocols for successful implementation.
Core Concepts and Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.
The Dual Catalytic Cycle
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromothiophene derivative).
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6]
-
Transmetalation : The copper acetylide transfers the alkyne moiety to the palladium complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[7] In this pathway, the deprotonated alkyne is thought to coordinate directly with the palladium center.[3]
Strategic Considerations for this compound
The presence of the carboxylic acid group ortho to the bromine atom introduces specific challenges and opportunities that must be addressed for a successful coupling reaction.
To Protect or Not to Protect?
The acidic proton of the carboxylic acid can interfere with the amine base required for the reaction. Furthermore, the carboxylate anion could potentially coordinate with the metal catalysts, affecting their activity. Two primary strategies can be employed:
-
Protecting Group Strategy (Esterification) : This is the most common and often most reliable approach. The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) prior to the Sonogashira coupling. Esters are generally stable under the reaction conditions and do not interfere with the catalytic cycle. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product. This strategy has been successfully used in the synthesis of precursors for thienopyranones.[5]
-
Protecting-Group-Free Synthesis : Recent advancements have demonstrated the feasibility of performing Sonogashira couplings directly on halogenated aromatic acids without the need for protecting groups.[8] These methods often employ specific solvent systems, such as water, and carefully chosen bases (e.g., K₂CO₃) and ligands to achieve high yields. This approach offers the advantage of improved atom economy and reduced synthetic steps.
Potential Side Reaction: Decarboxylation
Thiophene-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures. While Sonogashira reactions can often be conducted under relatively mild conditions,[1] it is a critical parameter to monitor. If decarboxylation is observed, reducing the reaction temperature or switching to a more active catalyst system to shorten the reaction time is advised. In some synthetic contexts, a "decarbonylative" Sonogashira coupling is intentionally employed, where the carboxylic acid itself acts as the leaving group.[9][10][11] However, for the purposes of this guide, we will focus on retaining the carboxylic acid (or its ester) functionality.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Sonogashira coupling of this compound derivatives. Optimization may be required based on the specific alkyne used.
Protocol 1: Sonogashira Coupling of Methyl 3-Bromothiophene-2-carboxylate (Ester Protection Strategy)
This protocol is a reliable method for coupling a variety of terminal alkynes with the ester-protected substrate.
Workflow Overview:
Materials:
-
Methyl 3-bromothiophene-2-carboxylate
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromothiophene-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add a mixture of anhydrous THF and Et₃N (e.g., in a 2:1 to 3:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable solution (e.g., 0.1-0.2 M concentration of the bromo-ester).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).
-
Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-alkynylthiophene-2-carboxylate.
Protocol 2: Protecting-Group-Free Sonogashira Coupling in Water
This protocol is adapted from procedures for the coupling of halogenated aromatic acids and offers a greener alternative by avoiding organic solvents and protection/deprotection steps.[8]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2-1 mol%)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) (0.8-4 mol%)
-
Copper(I) iodide (CuI) (0.2-1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and K₂CO₃ (2.0 eq) to deionized water. Stir until the acid dissolves.
-
To this solution, add Pd(OAc)₂ (e.g., 0.2 mol%), TPPTS (e.g., 0.8 mol%), and CuI (e.g., 0.2 mol%) under an argon atmosphere. TBAB can also be added at this stage if desired.
-
Stir the mixture at 40 °C for approximately 20 minutes.
-
Add the terminal alkyne (1.5 eq) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC (acidify a small aliquot and extract with EtOAc for analysis).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Data Summary and Comparison
The choice of protocol will depend on the specific substrate, available reagents, and desired scale of the reaction. The following table summarizes typical reaction parameters.
| Parameter | Protocol 1 (Ester Strategy) | Protocol 2 (Protecting-Group-Free) |
| Substrate | Methyl 3-bromothiophene-2-carboxylate | This compound |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ (in the catalyst complex) | TPPTS |
| Cu Co-catalyst | CuI | CuI |
| Base | Et₃N | K₂CO₃ |
| Solvent | THF / Et₃N | Water |
| Temperature | Room Temp. to 60 °C | 80 - 100 °C |
| Advantages | High compatibility, well-established | Greener, fewer steps, atom economical |
| Disadvantages | Requires protection/deprotection | Higher temperatures, may require optimization |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, low temperature | Use fresh catalyst, ensure rigorous degassing, increase temperature incrementally. |
| Alkyne Homocoupling (Glaser) | Excess copper catalyst, presence of oxygen | Use minimum effective amount of CuI, ensure strict anaerobic conditions, consider a copper-free protocol. |
| Decarboxylation | High reaction temperature | Lower the reaction temperature, use a more active catalyst to reduce reaction time. |
| Formation of Palladium Black | Catalyst decomposition | Ensure anhydrous conditions, use appropriate ligands to stabilize the catalyst. |
Conclusion
The Sonogashira coupling of this compound and its derivatives is a highly effective method for accessing valuable alkynylated thiophenes. By understanding the underlying mechanism and carefully selecting the reaction strategy—either through an ester protection approach or a direct, protecting-group-free method—researchers can successfully synthesize a wide array of functionalized building blocks for drug discovery and materials science. The protocols provided herein serve as a robust foundation for the practical application of this important transformation.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential Dihydrofunctionalization: A Dual Catalytic Three-Component Coupling of Alkynes, Alkenyl Bromides, and Pinacolborane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thieno[3,2-b]thiophene Derivatives from 3-Bromothiophene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-b]thiophene derivatives, a class of compounds with significant potential in materials science and drug development. Starting from the readily available 3-bromothiophene, we outline robust synthetic strategies, including the formation of the core thieno[3,2-b]thiophene scaffold and its subsequent derivatization. These compounds have shown promise as GPR35 agonists and anti-inflammatory agents.
Introduction
Thieno[3,2-b]thiophenes are fused heterocyclic compounds that have garnered considerable interest due to their unique electronic and biological properties. Their planar structure and electron-rich nature make them valuable building blocks for organic semiconductors. Furthermore, derivatives of this scaffold have been identified as potent modulators of biological targets, offering opportunities for the development of novel therapeutics. This document details two key synthetic approaches starting from 3-bromothiophene and highlights the application of the resulting derivatives in drug discovery.
Synthetic Strategies from 3-Bromothiophene
Two primary synthetic routes for the construction of the thieno[3,2-b]thiophene core from 3-bromothiophene are presented: a two-step synthesis of 3-alkylthieno[3,2-b]thiophenes and the synthesis of the key intermediate, thieno[3,2-b]thiophene-2-carboxylic acid, based on the method of Fuller and co-workers.
Protocol 1: Two-Step Synthesis of 3-Alkylthieno[3,2-b]thiophenes
This concise two-step synthesis provides an efficient route to 3-alkylthieno[3,2-b]thiophenes with good overall yields.[1][2] The first step involves a one-pot, three-component reaction to form a key monoketone intermediate, which is subsequently cyclized.
Experimental Workflow:
Caption: Two-step synthesis of 3-alkylthieno[3,2-b]thiophenes.
Detailed Methodology:
Step 1: Synthesis of 1-(Thiophen-3-ylthio)alkan-2-one (Monoketone Intermediate)
-
To a solution of 3-bromothiophene (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add elemental sulfur (1.1 eq) in one portion and stir for a further 1 hour at -78 °C.
-
Add the desired α-haloketone (e.g., 1-bromo-2-octanone) (1.0 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Alkylthieno[3,2-b]thiophene
-
Dissolve the monoketone intermediate (1.0 eq) in chlorobenzene.
-
Add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data:
| Alkyl Group | Yield of Monoketone (%) | Yield of 3-Alkylthieno[3,2-b]thiophene (%) | Overall Yield (%) |
| Hexyl | 85 | 88 | 75 |
| Octyl | 92 | 87 | 80 |
| Dodecyl | 89 | 86 | 77 |
Protocol 2: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid
This protocol is based on the method developed by Fuller and co-workers and provides a reliable route to a key intermediate for further derivatization.[3]
Experimental Workflow:
Caption: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid.
Detailed Methodology:
-
Prepare a solution of 3-bromothiophene (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 1 hour.
-
Add elemental sulfur (1.1 eq) and stir for another hour at -78 °C.
-
In a separate flask, dissolve potassium chloroacetate (1.2 eq) in water and add it to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the aqueous layer with HCl and extract the crude S-(thiophen-3-yl)thioacetic acid with ether.
-
Dry the organic extracts and remove the solvent in vacuo.
-
Add concentrated sulfuric acid to the crude product and stir at room temperature for 2-3 hours to effect cyclization.
-
Pour the reaction mixture onto ice and extract the resulting thieno[3,2-b]thiophen-2(3H)-one with an organic solvent.
-
Hydrolyze the intermediate with aqueous sodium hydroxide, followed by acidification to yield thieno[3,2-b]thiophene-2-carboxylic acid.
-
Recrystallize the product from a suitable solvent.
Applications in Drug Development
Thieno[3,2-b]thiophene derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly as GPR35 agonists and anti-inflammatory drugs.
Thieno[3,2-b]thiophene Derivatives as GPR35 Agonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including pain, inflammation, and cardiovascular disease. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as potent GPR35 agonists.[4][5]
Signaling Pathway:
Activation of GPR35 by these agonists is transduced through Gα13 and β-arrestin-2 signaling pathways.[4][6] Agonist binding leads to conformational changes in the receptor, promoting the exchange of GDP for GTP on the Gα13 subunit. This initiates downstream signaling cascades. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin-2. β-arrestin-2 binding desensitizes the G protein-mediated signaling and can initiate its own signaling pathways, as well as promote receptor internalization.[4][7][8]
Caption: GPR35 signaling pathway activated by thieno[3,2-b]thiophene agonists.
Quantitative Data for GPR35 Agonists:
| Compound ID | Structure | EC50 (nM) for β-arrestin translocation |
| 13 | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | 63.7 |
| 30 | 3-chloro-6-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | 120 |
| 36 | 3,6-dichlorothieno[3,2-b]thiophene-2-carboxylic acid | 150 |
Thieno[3,2-b]thiophene Derivatives as Anti-inflammatory Agents
Thiophene-based compounds have a history of use as anti-inflammatory agents.[9][10] Derivatives of thieno[3,2-b]thiophene are being explored for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[11][12]
Mechanism of Action:
Inflammation is a complex biological response involving the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Arachidonic acid is converted to prostaglandins by COX enzymes and to leukotrienes by 5-LOX. By inhibiting these enzymes, thieno[3,2-b]thiophene derivatives can reduce the production of these inflammatory mediators, thereby exerting an anti-inflammatory effect.
Caption: Anti-inflammatory mechanism of thieno[3,2-b]thiophene derivatives.
Quantitative Data for Anti-inflammatory Activity:
| Compound Class | Target | IC50 Range (µM) |
| Thieno[3,2-b]pyrrole derivatives | COX-2 | 0.1 - 10 |
| Thieno[3,2-b]thiophene sulfonamides | Carbonic Anhydrase | 0.01 - 5 |
Conclusion
The synthetic routes detailed in this document provide researchers with practical and efficient methods for accessing a variety of thieno[3,2-b]thiophene derivatives from 3-bromothiophene. The demonstrated biological activities of these compounds as GPR35 agonists and potential anti-inflammatory agents highlight the significant opportunities for this scaffold in drug discovery and development. The provided protocols and data serve as a valuable resource for scientists working in organic synthesis, medicinal chemistry, and pharmacology.
References
- 1. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Decarboxylation of 3-Bromothiophene-2-carboxylic Acid
Welcome to the technical support center for the decarboxylation of 3-bromothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the high-temperature decarboxylation of this compound to yield 3-bromothiophene.
Q1: My decarboxylation reaction is not proceeding to completion. What are the likely causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Temperature: The reaction requires high temperatures to proceed efficiently. Ensure your reaction setup can reach and maintain the target temperature.
-
Inefficient Heat Transfer: Poor heat distribution can lead to localized "cold spots" in the reaction vessel. Vigorous stirring is crucial. For larger scale reactions, consider using a sand or oil bath for more uniform heating.
-
Catalyst Inactivity (if applicable): If using a copper catalyst, ensure it is of high quality and has not been deactivated by exposure to air or moisture.
Troubleshooting Steps:
-
Verify the accuracy of your temperature probe.
-
Increase the reaction temperature in small increments (e.g., 10-20 °C), monitoring for product formation and potential side reactions.
-
If using a catalyst, consider adding a fresh batch or using a more active form, such as copper(I) oxide.
Q2: I am observing a low yield of 3-bromothiophene. What are the potential reasons?
A2: Low yields can result from several factors beyond incomplete reaction:
-
Product Volatility: 3-Bromothiophene has a boiling point of approximately 150-152 °C.[1][2] If the reaction temperature is too high or the condenser is inefficient, significant product loss can occur through evaporation.
-
Side Reactions: At elevated temperatures, side reactions such as debromination, polymerization, or thermal decomposition of the starting material or product can occur.[3][4]
-
Work-up Losses: Improper extraction or purification techniques can lead to a loss of product.
Troubleshooting Steps:
-
Ensure your condenser is properly cooled and of adequate size for the scale of your reaction.
-
Consider conducting the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) to sweep the product into a cold trap.
-
Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.
-
Review your work-up procedure to minimize losses.
Q3: My final product is dark-colored and appears impure. What are the likely impurities and how can I remove them?
A3: The formation of colored impurities often indicates thermal decomposition or polymerization.
-
Likely Impurities: These can include polymeric materials, baseline impurities from the starting material, and potentially small amounts of debrominated thiophene.
-
Purification Strategy: Fractional distillation is the most effective method for purifying 3-bromothiophene.[5] Given its boiling point, vacuum distillation is recommended to reduce the required temperature and minimize thermal stress on the product.
Troubleshooting Steps:
-
Perform a preliminary purification by passing the crude product through a short plug of silica gel to remove baseline impurities.
-
Conduct a careful fractional distillation under reduced pressure. Collect the fraction that boils at the expected temperature for 3-bromothiophene.
Q4: Is a catalyst necessary for this decarboxylation?
A4: While thermal decarboxylation without a catalyst is possible, it often requires very high temperatures, which can lead to lower yields due to side reactions. The use of a catalyst, typically a copper-based one, can facilitate the reaction at lower temperatures, improving the overall efficiency and yield.[6] Copper powder or copper(I) oxide in a high-boiling solvent like quinoline is a common system for the decarboxylation of aromatic carboxylic acids.[6]
Data Presentation
The following tables summarize key quantitative data for the compounds involved and typical reaction conditions for related decarboxylations.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₃BrO₂S | 207.05 | 178-182 | - |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 150-152[2] |
Table 2: General Conditions for Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids
| Parameter | Typical Range/Value | Notes |
| Catalyst | Copper powder, Copper(I) oxide | 5-10 mol% loading is a good starting point. |
| Solvent | Quinoline, N-Methyl-2-pyrrolidone (NMP) | High-boiling point solvents are required. |
| Temperature | 180-250 °C | The optimal temperature will depend on the specific substrate and catalyst. |
| Reaction Time | 1-6 hours | Monitor by TLC or GC to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the catalyst and product. |
Experimental Protocols
The following is a general protocol for the copper-catalyzed decarboxylation of this compound, based on established methods for similar compounds.[6]
Materials:
-
This compound
-
Copper powder or Copper(I) oxide
-
Quinoline (high purity)
-
Hydrochloric acid (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer and stir bar
-
Distillation apparatus (for purification)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the copper catalyst (5-10 mol%).
-
Solvent Addition: Add a sufficient volume of quinoline to ensure good stirring and heat transfer.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 180 °C, and gradually increase if the reaction is slow) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the evolution of carbon dioxide (bubbling). The reaction can also be monitored by taking small aliquots (if feasible) and analyzing them by TLC or GC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add hydrochloric acid to neutralize the quinoline and precipitate any copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude 3-bromothiophene by vacuum distillation.
Mandatory Visualizations
Decarboxylation Reaction Pathway
References
Technical Support Center: Purification of 3-Bromothiophene-2-carboxylic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromothiophene-2-carboxylic acid by recrystallization. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for effective recrystallization. For this compound, mixed solvent systems are often employed to achieve the desired solubility profile. A common and effective system is a mixture of ethanol and water .[1] Another reported solvent is glacial acetic acid .
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for high recovery of pure crystals upon cooling.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: This issue typically arises from using an insufficient amount of solvent or a solvent in which the compound has low solubility even when hot.
-
Action: Gradually add more of the hot solvent to the flask until the solid dissolves completely. It is crucial to add the minimum amount of hot solvent necessary to fully dissolve the compound to maximize yield.
-
Alternative: If a large volume of solvent is required with little effect, the chosen solvent may be unsuitable. In this case, it is best to remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.
Q3: No crystals are forming upon cooling. What went wrong?
A3: The absence of crystal formation is a common issue and can be attributed to several factors:
-
Too much solvent: This is the most frequent cause. If the solution is too dilute, the saturation point will not be reached upon cooling.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded.
-
Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If available, add a tiny "seed" crystal of pure this compound to the solution. This will act as a template for further crystallization.
-
-
Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble in a mixed system) and then allow the solution to cool slowly.
-
Solution 2: Consider using a different solvent system with a lower boiling point.
Q5: The yield of my recrystallized product is very low. What are the possible reasons?
A5: Low recovery can be frustrating. The following are common causes:
-
Using too much solvent: As mentioned, this is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q6: What are the common impurities I should be aware of?
A6: When synthesizing this compound, particularly from 2,3-dibromothiophene via lithiation and carboxylation, potential impurities include:
-
Unreacted 2,3-dibromothiophene: The starting material may not have fully reacted.
-
Isomeric products: Small amounts of other brominated thiophene carboxylic acids may form.
-
By-products from the lithiation step: Side reactions can lead to various organolithium species and their subsequent products.
A proper recrystallization should effectively remove these impurities, as they will likely have different solubility profiles.
Quantitative Data: Solvent Selection
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to solvent selection based on general principles for carboxylic acids and available information.
| Solvent System | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Notes |
| Ethanol/Water | Good to Excellent | Excellent | A commonly used and effective mixed solvent system. The ratio can be adjusted to optimize solubility and recovery. A 1:4 ratio of ethanol to water has been reported.[1] |
| Glacial Acetic Acid | Good | Good | Has been reported as a suitable recrystallization solvent. |
| Methanol | Good | Moderate | The compound is soluble in methanol, which can be used as the "good" solvent in a mixed-solvent system. |
| Water | Poor | Excellent | This compound has low solubility in water, making it a good "anti-solvent" in a mixed system. |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate Erlenmeyer flask, prepare the recrystallization solvent. Based on a literature procedure, a starting point is a 1:4 ratio of ethanol to water (e.g., 20 mL ethanol and 80 mL water for a small-scale recrystallization).[1] Heat this solvent mixture on a hot plate to near boiling.
-
Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring.
-
Continue to add the hot solvent portion-wise until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
As the solution cools, pure crystals of this compound should begin to form.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.
-
Wet the filter paper with a small amount of the ice-cold ethanol/water mixture.
-
Swirl the flask containing the crystals to create a slurry and quickly pour it into the Buchner funnel under vacuum.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water to remove any residual soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Bromothiophene-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromothiophene-2-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before quenching the reaction.
-
-
Suboptimal Reaction Temperature: Incorrect temperature can lead to side reactions or slow reaction rates.
-
Solution: Maintain the recommended reaction temperature. For bromination reactions, lower temperatures are often preferred to control selectivity.
-
-
Impure Reagents: The purity of starting materials and reagents is crucial.
-
Solution: Use high-purity starting materials. For instance, if using N-Bromosuccinimide (NBS), ensure it is freshly recrystallized if it appears yellow or orange, as this indicates decomposition.[1]
-
-
Side Reactions: Competing side reactions, such as polybromination or bromination at other positions of the thiophene ring, can reduce the yield of the desired product.[1]
-
Solution: Control the stoichiometry of the brominating agent carefully. Adding the brominating agent portion-wise can help improve selectivity.
-
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Removal Strategies:
-
Isomeric Impurities (e.g., 2-Bromothiophene-3-carboxylic acid, 5-Bromothiophene-2-carboxylic acid): These can be difficult to separate due to similar physical properties.
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system, such as an ethanol-water mixture, can be used.[2]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system with solvents like hexanes and ethyl acetate may be necessary.
-
-
Starting Material (Thiophene-2-carboxylic acid): Unreacted starting material can be a common impurity.
-
Washing: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove the acidic starting material.
-
Column Chromatography: The difference in polarity between the starting material and the product allows for effective separation by column chromatography.
-
-
Polybrominated Species (e.g., Dibromothiophene-2-carboxylic acid): Over-bromination can lead to these impurities.
-
Column Chromatography: These more polar byproducts can typically be separated from the desired product using silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the direct bromination of thiophene-2-carboxylic acid or the carboxylation of 3-bromothiophene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under a UV lamp.[3]
Q3: My purified this compound is still showing impurities by NMR. What should I do?
A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. Careful selection of the mobile phase and a slow gradient elution can improve separation. If isomeric impurities are the issue, repeated crystallizations may be necessary.
Q4: Are there any stability concerns with this compound during purification?
A4: While generally stable, prolonged exposure to strong acids or bases, or high temperatures during purification (e.g., distillation) should be avoided to prevent potential decomposition.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >95% | >98%[4] |
| Typical Yield | Dependent on initial purity | 50-95% (reported yields vary based on the specific reaction)[2] |
| Common Solvents | Ethanol/Water[2] | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes[5] |
| Key Separable Impurities | Minor side products, some isomers | Isomers, polybrominated species, starting material |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column with the slurry.[3]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate under reduced pressure to obtain a free-flowing powder.[3]
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top of the sample.
-
Elution: Begin elution with the low polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compound.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromothiophene-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling reaction involving 3-Bromothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in this specific reaction can stem from several factors. The primary challenges are often related to the properties of the starting material itself, which contains both a reactive C-Br bond and a carboxylic acid group. Key issues include:
-
Catalyst Inactivation: The carboxylic acid group can coordinate with the palladium catalyst, potentially deactivating it.
-
Side Reactions: The most common side reactions include protodebromination (replacement of bromine with hydrogen), homocoupling of the boronic acid, and decarboxylation of the starting material or product at elevated temperatures.[1][2]
-
Poor Solubility: The carboxylic acid may have poor solubility in common organic solvents, hindering reaction kinetics.[3]
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, or solvent can significantly impact the reaction's efficiency.[4]
Q2: I'm observing significant debromination of my starting material. How can I minimize this?
Protodebromination, or dehalogenation, is a frequent side reaction, often exacerbated by the presence of water.[1][5] While some water is typically necessary for the Suzuki catalytic cycle, excess water can promote this undesired pathway. To mitigate this:
-
Minimize Water Content: Use anhydrous solvents or carefully control the amount of water in aqueous solvent mixtures. A 6:1 to 8:1 ratio of dioxane to water has been shown to be effective in similar systems.[5]
-
Use Weaker Bases: Strong bases can sometimes promote dehalogenation. Consider screening milder bases like K₃PO₄ or KF.
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
Q3: Is decarboxylation a risk with this compound?
Yes, decarboxylation is a potential side reaction, especially at higher temperatures. The thiophene ring and the presence of the ortho-bromine can influence the stability of the carboxylic acid group. If you suspect decarboxylation (loss of CO₂), consider running the reaction at a lower temperature (e.g., 80-90°C) and for a shorter duration.[6]
Q4: Should I protect the carboxylic acid group before the reaction?
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often effective strategy.[7] This prevents the free acid from interfering with the palladium catalyst and improves solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid post-coupling. Research has shown successful Suzuki couplings on esterified 5-bromothiophene-2-carboxylic acid.[7]
Q5: What is the best catalyst and ligand combination for this substrate?
There is no single "best" combination, as the optimal choice depends on the specific boronic acid used. However, for heteroaryl halides, modern dialkylbiaryl phosphine ligands are often highly effective.[8]
-
Common Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources.[7][9]
-
Effective Ligands: Buchwald ligands like SPhos and XPhos are known to be robust for challenging couplings, including those involving heteroaryl substrates.[8][9] For simpler systems, triphenylphosphine (PPh₃) can be sufficient.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem 1: No Product Formation, Starting Material Unchanged
If your reaction shows no conversion, it points to a fundamental issue with the catalytic system or reaction setup.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source and ligand are not degraded. Use a fresh batch or a pre-catalyst. Confirm that the reaction is performed under an inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the Pd(0) species.[4][10] |
| Incorrect Base | The base is crucial for activating the boronic acid.[11][12] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is of good quality and anhydrous if required. |
| Low Temperature | The reaction may require more thermal energy. Incrementally increase the temperature, but be mindful of potential decarboxylation at temperatures above 110-120°C. |
| Reagent Purity | Verify the purity of your this compound and the boronic acid. Impurities can poison the catalyst. |
Problem 2: Low Conversion with Multiple Byproducts
This is the most common scenario, indicating the reaction is proceeding but is inefficient or plagued by side reactions.
| Observed Byproduct | Possible Cause | Suggested Solution |
| Debrominated Starting Material | Excess water in the solvent system. | Use a minimal amount of water (e.g., dioxane/water 8:1 v/v) or switch to an anhydrous solvent system with a base like KF.[5] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[10] Consider changing the ligand to one that promotes faster transmetalation (e.g., a Buchwald ligand).[8] |
| Decarboxylated Product/Starting Material | Reaction temperature is too high. | Reduce the reaction temperature to 80-90°C.[7] Consider protecting the carboxylic acid as an ester to increase stability. |
| Palladium Black Precipitation | Catalyst decomposition.[2] | This indicates the active catalyst is crashing out of solution. Try a more stable ligand, a lower temperature, or a different palladium precursor. |
Data Presentation: Reaction Condition Optimization
The choice of solvent and base is critical. The following table summarizes yields obtained for the Suzuki coupling of an esterified 5-bromothiophene-2-carboxylic acid with various arylboronic acids, highlighting the impact of the solvent system.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 50.2 | [13] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 70 | [13] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 33 | [13] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 68 | [13] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 76.5 | [13] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 80 | [13] |
| Note: The data above is for the 5-bromo isomer, but provides a valuable starting point for optimizing the 3-bromo isomer, demonstrating the superiority of aqueous dioxane over toluene. |
Experimental Protocols & Visualizations
General Protocol for Suzuki Coupling (Ester Protected)
This protocol is a starting point based on successful methods for similar substrates.[7][11]
-
Reaction Setup: To an oven-dried reaction vessel, add pentyl 5-bromothiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
General Experimental Workflow
This diagram illustrates the standard sequence of operations for the Suzuki coupling reaction.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Bromothiophenes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Suzuki coupling of bromothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of bromothiophenes?
A1: The three most prevalent side reactions are:
-
Homocoupling: The self-coupling of the thiophene boronic acid or boronate ester to form a bithiophene species. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation (Debromination): The replacement of the bromine atom on the thiophene ring with a hydrogen atom, leading to the formation of a thiophene byproduct. This can be a significant issue, particularly in the presence of water.[2][3]
-
Protodeboronation: The cleavage of the carbon-boron bond of the thiophene boronic acid or ester, which is then replaced by a carbon-hydrogen bond. This side reaction is influenced by pH, temperature, and the solvent system.[4][5]
Q2: Why is 3-bromothiophene often less reactive than 2-bromothiophene in Suzuki coupling?
A2: The higher reactivity of 2-bromothiophene is attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, which facilitates the oxidative addition of the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions. While modern catalyst systems can achieve high yields for both isomers, reactions with 3-bromothiophene may require more forcing conditions.[6]
Q3: Can the choice of palladium catalyst influence the extent of side reactions?
A3: Absolutely. The choice of palladium catalyst and its associated ligands is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling reaction, thereby minimizing the time for side reactions to occur. For instance, more active catalyst systems can often suppress dehalogenation.[1][7]
Q4: How does the base affect the formation of side products?
A4: The base plays a crucial role in the transmetalation step and can significantly impact side reactions. Strong bases can promote protodeboronation, especially at elevated temperatures. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.
Q5: What is the role of water in the reaction, and how does it contribute to side reactions?
A5: Water is often necessary for the Suzuki coupling to proceed, as it can facilitate the activation of the boronic acid and the transmetalation step. However, excessive water can serve as a proton source, leading to increased rates of dehalogenation and protodeboronation. Therefore, the amount of water in the solvent system must be carefully controlled.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired coupled product and significant starting material remaining | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor solubility of reagents. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Gradually increase the reaction temperature. 3. Screen different solvent systems to improve solubility. |
| Formation of a significant amount of homocoupled bithiophene byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst. |
| Significant dehalogenation (debromination) of the bromothiophene | 1. Excessive water in the reaction. 2. Use of a highly reactive catalyst system that also promotes hydrodehalogenation. 3. High reaction temperatures. | 1. Use anhydrous solvents or a solvent system with minimal water (e.g., 10:1 dioxane:water). 2. Screen different palladium catalysts and ligands. 3. Run the reaction at the lowest effective temperature. |
| Presence of thiophene (from protodeboronation of the boronic acid) | 1. High reaction pH (typically above 10). 2. High reaction temperature. 3. Prolonged reaction time. 4. Use of an unstable boronic acid. | 1. Use a milder base such as K₃PO₄ or K₂CO₃. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it upon completion. 4. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] |
Data Presentation: Influence of Reaction Conditions on Side Reactions
The following tables summarize the general trends observed for the impact of different reaction parameters on the common side reactions in the Suzuki coupling of bromothiophenes.
Table 1: Effect of Palladium Catalyst on Product Yield and Side Reactions
| Catalyst / Ligand | Substrate | Desired Product Yield (%) | Homocoupling | Dehalogenation | Protodeboronation |
| Pd(PPh₃)₄ | 2-Bromothiophene | ~85-95%[6] | Can be significant without proper degassing | Moderate | Dependent on other conditions |
| Pd(PPh₃)₄ | 3-Bromothiophene | ~80-90%[6] | Can be significant without proper degassing | Moderate | Dependent on other conditions |
| Pd(OAc)₂ / SPhos | Aryl Bromide | Generally high | Generally low with inert atmosphere | Can be suppressed | Dependent on other conditions |
| PdCl₂(dppf) | Aryl Bromide | Generally high | Generally low with inert atmosphere | Can be suppressed | Dependent on other conditions |
Table 2: Influence of Base and Solvent on Side Reactions
| Base | Solvent System | Homocoupling | Dehalogenation | Protodeboronation |
| K₂CO₃ | Dioxane / Water | Low (with degassing) | Moderate, increases with water content | Lower than with strong bases |
| K₃PO₄ | Dioxane / Water | Low (with degassing) | Moderate, increases with water content | Generally low |
| Na₂CO₃ | Toluene / Water | Low (with degassing) | Moderate, increases with water content | Moderate |
| Cs₂CO₃ | Dioxane / Water | Low (with degassing) | Can be lower than with other carbonates | Moderate |
| NaOH / KOH | Aqueous mixtures | Can be significant | Can be significant | High, especially at elevated temperatures |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromothiophene
This protocol provides a standard method for the Suzuki coupling of 2-bromothiophene with an arylboronic acid.
-
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of 3-Bromothiophene with Minimized Side Reactions
This protocol is optimized to minimize side reactions, particularly for the less reactive 3-bromothiophene.
-
Materials:
-
3-Bromothiophene (1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, finely powdered and dried)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add 3-bromothiophene, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G2 precatalyst to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Stir for 4-12 hours, monitoring the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathways of common side reactions in Suzuki coupling.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Preventing debromination in palladium-catalyzed cross-coupling reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in palladium-catalyzed cross-coupling reactions, with a specific focus on preventing undesired debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium-catalyzed cross-coupling reactions?
A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling where an aryl or vinyl bromide is reduced, and the bromine atom is replaced by a hydrogen atom. This leads to the formation of a byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What are the primary causes of debromination?
A2: The leading cause of debromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including the solvent (e.g., alcohols, water), the base, or impurities. The Pd-H species can then react with the aryl bromide starting material in a competing catalytic cycle, leading to the debrominated byproduct.
Q3: How can I detect and quantify debromination in my reaction?
A3: Debromination can be monitored and quantified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the formation of the less polar debrominated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile debrominated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, allowing for the identification and quantification of the desired product and the debrominated byproduct.[1]
Troubleshooting Guide: Preventing Debromination
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Significant formation of debrominated byproduct is observed.
This is the most common issue. The following sections provide a systematic approach to troubleshooting this problem.
The choice of base is critical as it can be a source of hydride ions or promote their formation.
Recommendation: Switch to a milder, non-nucleophilic base. Strong bases, especially alkoxides, can promote the formation of Pd-H species.
| Base | Common Substrates | Typical Yield (%) | Notes on Debromination |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 80-95 | Generally a good starting point, but debromination can still occur. |
| K₂CO₃ | Aryl bromides, aryl chlorides | 85-98 | A widely used and effective base. |
| Cs₂CO₃ | Aryl bromides, challenging substrates | 90-99% | Often provides higher yields and can suppress debromination due to the "caesium effect".[2] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles and can minimize debromination.[1][2] |
| KOH, NaOH | Aryl bromides | 70-90% | Strong bases that can sometimes lead to increased side reactions, including debromination.[2] |
Higher temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling reaction.
Recommendation: Lower the reaction temperature. It is often beneficial to run the reaction for a longer time at a lower temperature.
| Temperature (°C) | Observation | Recommendation |
| >100 | Rapid precipitation of palladium black and increased debromination may occur.[3] | Lower the temperature to 60-80°C and increase the reaction time.[1] |
| 80-100 | A common starting range for many cross-coupling reactions. | If debromination is observed, consider lowering the temperature further. |
| Room Temperature | Ideal for highly reactive substrates, but may be too slow for less reactive partners. | Can be effective with highly active catalyst systems. |
The choice of ligand significantly influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can often suppress debromination.
Recommendation: Screen different phosphine ligands. For challenging substrates, consider using pre-formed catalysts with bulky, electron-rich ligands.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 65 | 25 |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 78 | 15 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 80 | 92 | < 3 |
| XPhos Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 | < 2 |
| Data for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with (4-methoxyphenyl)boronic acid.[4] |
The solvent can be a source of protons or hydrides, contributing to debromination.
Recommendation: Use anhydrous, degassed aprotic solvents. If an aqueous mixture is required, minimize the amount of water.
| Solvent | Notes |
| Toluene, Dioxane, THF | Commonly used aprotic solvents. Ensure they are anhydrous and degassed. |
| DMF, DMAc | Can be a source of hydrides at elevated temperatures. |
| Alcohols | Can act as hydride donors; use with caution. |
| Water | Can be a proton source. Use minimal amounts when necessary for solubility or as part of the base solution. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is for the selective coupling at the C-4 position of 2-bromo-4-iodopyridine, a substrate prone to debromination at the C-2 position.[1]
Reagents & Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suppressing Debromination in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates
Unprotected pyrrole nitrogen can promote debromination. This protocol utilizes a BOC protecting group to suppress this side reaction.[5][6]
Reagents & Materials:
-
N-BOC-4-bromopyrrole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
DME (dimethoxyethane)
-
Water
-
Reaction vial with stir bar
-
Inert gas supply
Procedure:
-
To a reaction vial, add N-BOC-4-bromopyrrole-2-carboxylate, the arylboronic acid, and Na₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the vial and purge with an inert gas.
-
Add degassed DME and water (typically a 3:1 to 4:1 ratio).
-
Heat the reaction mixture to 80-90°C with stirring.
-
Monitor the reaction until completion. The BOC group may be removed under these conditions.
-
Cool the reaction and perform a standard aqueous workup with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography.
Visualizations
Diagram 1: Catalytic Cycle and Competing Debromination Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(ii) intermediate with a coordinated boron anion - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Handling and safety precautions for 3-Bromothiophene-2-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Bromothiophene-2-carboxylic acid. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Safety and Handling
Emergency Contact Information:
-
CHEMTREC (USA): 1-800-424-9300
-
CHEMTREC (International): +1-703-527-3887
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
Hazard Statements:
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Standard |
| Eye/Face Protection | Goggles or face shield | EN 166 (EU) or OSHA 29 CFR 1910.133 |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Consult supplier for breakthrough time |
| Skin and Body Protection | Long-sleeved clothing, lab coat | N/A |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when concentrations exceed exposure limits |
Quantitative Safety Data
Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield in Suzuki coupling | 1. Inactive catalyst. 2. Presence of moisture or oxygen. 3. Homocoupling of boronic acid. | 1. Use a fresh batch of palladium catalyst. 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 3. Add the boronic acid slowly to the reaction mixture. |
| Difficulty in dissolving the compound | The compound has limited solubility in some common organic solvents at room temperature. | 1. Try solvents such as methanol, diethyl ether, or tetrahydrofuran (THF). 2. Gentle heating may be required to aid dissolution. 3. For reactions in non-polar solvents, consider converting the carboxylic acid to a more soluble ester derivative. |
| Side product formation in esterification | 1. Incomplete reaction. 2. Over-oxidation if using an oxidizing agent in a multi-step synthesis. | 1. Use a dehydrating agent or azeotropic distillation to remove water and drive the reaction to completion. 2. Carefully control the stoichiometry of the oxidizing agent. |
| Inconsistent reaction initiation (e.g., Grignard formation) | Poor quality of reagents or presence of inhibitors. | 1. Use fresh, high-purity magnesium turnings for Grignard reactions. 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is crucial to wear appropriate personal protective equipment, including gloves, goggles, and a lab coat, and to work in a well-ventilated area.
Q2: How should I store this compound?
A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it away from oxidizing agents.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash with plenty of soap and water.[3][4] If skin irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[1][3][4] Seek medical attention if eye irritation persists.[3]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Q5: What solvents are suitable for dissolving this compound?
A5: It is soluble in methanol.[5] For reactions, anhydrous diethyl ether or tetrahydrofuran (THF) are also commonly used.[6]
Experimental Protocols
General Protocol for Handling and Weighing
-
Work within a certified chemical fume hood.
-
Wear all required personal protective equipment (goggles, gloves, lab coat).
-
To avoid inhalation of the powder, carefully open the container.
-
Use a spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Close the container tightly immediately after use.
-
Clean any spills promptly.
Detailed Protocol: Esterification of this compound
This protocol is a general guideline for a Fischer esterification reaction.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add an excess of the desired alcohol (e.g., ethanol, 5-10 equivalents) to act as both the solvent and the reactant.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid, 2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting workflow for low yield in a Suzuki coupling reaction.
References
- 1. georganics.sk [georganics.sk]
- 2. This compound | 7311-64-0 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97 7311-64-0 [sigmaaldrich.com]
- 5. This compound | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7311-64-0 Name: 3-Bromothiophene-2-carboxylic Acidthis compound [xixisys.com]
Technical Support Center: Challenges in the Synthesis of 3-Substituted Thiophenes
Welcome to the technical support center for the synthesis of 3-substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, organized in a question-and-answer format.
Lithiation and Halogen-Metal Exchange
Q1: I am attempting to functionalize a thiophene at the 3-position via lithiation with n-butyllithium, but I am consistently obtaining the 2-substituted product. Why is this happening and how can I achieve 3-substitution?
A1: The proton at the 2-position (α-position) of the thiophene ring is kinetically more acidic than the proton at the 3-position (β-position). Consequently, deprotonation with strong bases like n-butyllithium preferentially occurs at the 2-position[1]. To achieve 3-lithiation, specific strategies are required:
-
Directed ortho-Metalation (DoM): The most effective strategy is to use a directing metalation group (DMG) at the 3-position. The DMG coordinates to the lithium reagent, directing deprotonation to the adjacent 2- or 4-position. Common DMGs include amides, carbamates, and methoxy groups.
-
Halogen-Metal Exchange: A reliable alternative is to start with a 3-halothiophene (e.g., 3-bromothiophene) and perform a halogen-metal exchange. This is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. The resulting 3-lithiothiophene can then be trapped with an electrophile.
-
Blocking the 2- and 5-positions: If your starting material allows, having substituents at the 2- and 5-positions will force lithiation to occur at one of the β-positions.
Q2: My lithium-halogen exchange on 3-bromothiophene is giving low yields and a significant amount of debrominated starting material. What are the possible causes and solutions?
A2: This is a common issue that can arise from several factors:
-
Proton Quenching: The generated 3-lithiothiophene is a very strong base and can be quenched by any acidic protons in the reaction mixture.
-
Troubleshooting: Ensure all glassware is rigorously dried, and use anhydrous solvents. If your substrate has acidic protons (e.g., amides), you may need to use an additional equivalent of the organolithium reagent to deprotonate these sites first.
-
-
Reaction Temperature: While halogen-metal exchange is typically fast even at low temperatures, allowing the reaction to warm up prematurely can lead to side reactions, including protonation from the solvent or other reagents.
-
Troubleshooting: Maintain a low temperature (e.g., -78 °C) throughout the generation of the 3-lithiothiophene and the subsequent addition of the electrophile.
-
-
Incomplete Reaction: The lithium-halogen exchange may not be going to completion.
-
Troubleshooting: Ensure you are using a sufficient excess of the organolithium reagent (typically 1.1-1.2 equivalents). You can also try a more reactive organolithium, such as sec-butyllithium or tert-butyllithium, but be mindful of potential side reactions.
-
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Kumada, etc.)
Q1: I am performing a Suzuki-Miyaura coupling with a 3-thienylboronic acid, but the reaction is sluggish and gives low yields. What can I do to improve it?
A1: Low yields in Suzuki couplings involving thiophenes can be due to several factors:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, leading to deactivation.
-
Troubleshooting: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often mitigate this issue. Increasing the catalyst loading may also be beneficial.
-
-
Protodeboronation: Thienylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Troubleshooting: Use a carefully chosen base (e.g., K₃PO₄, Cs₂CO₃) and ensure your reaction is performed under anhydrous conditions, as excess water can promote this side reaction[1]. Running the reaction at a lower temperature for a longer duration might also help.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system.
-
Troubleshooting: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base solution is common. Ensure adequate stirring to facilitate phase transfer.
-
Q2: In my Kumada coupling of 3-bromothiophene with a Grignard reagent, I am observing a significant amount of homocoupled byproduct. How can I minimize this?
A2: Homocoupling is a common side reaction in Kumada couplings. Here are some strategies to minimize it:
-
Slow Addition: Add the Grignard reagent slowly and dropwise to the reaction mixture containing the 3-bromothiophene and the catalyst. This maintains a low concentration of the Grignard reagent, reducing the likelihood of self-coupling[1].
-
Lower Reaction Temperature: Reducing the reaction temperature can sometimes decrease the rate of homocoupling more significantly than the desired cross-coupling[1].
-
Choice of Catalyst and Ligand: The catalyst and ligand play a crucial role. For nickel-catalyzed reactions, ligands like 1,3-bis(diphenylphosphino)propane (dppp) can improve the selectivity for the cross-coupled product[1].
Friedel-Crafts Acylation
Q1: I am trying to perform a Friedel-Crafts acylation on a 2-substituted thiophene to obtain the 2,3-disubstituted product, but I am getting the 2,5-disubstituted isomer as the major product. How can I control the regioselectivity?
A1: Friedel-Crafts acylation on thiophene and 2-substituted thiophenes strongly favors substitution at the 5-position due to the greater stabilization of the cationic intermediate (Wheland intermediate) through resonance[2][3]. The intermediate for 5-substitution has more resonance structures than the intermediate for 3- or 4-substitution[2][3].
-
Blocking the 5-position: The most straightforward way to achieve 3- or 4-acylation is to have a substituent at the 5-position, thus blocking it from electrophilic attack.
-
Steric Hindrance: If the substituent at the 2-position is very bulky, it may sterically hinder the approach of the acylating agent to the 5-position, potentially increasing the proportion of the 3- and 4-acylated products. However, this is often not a highly selective method.
Q2: My Friedel-Crafts acylation is producing a lot of tar-like material, leading to low yields and difficult purification. What is causing this and how can I prevent it?
A2: Tar formation is a common problem in Friedel-Crafts reactions with reactive heterocycles like thiophene, often due to polymerization of the thiophene ring under the strong acidic conditions of the Lewis acid catalyst[1].
-
Temperature Control: This is a critical factor. Maintain the reaction at a low and constant temperature. Adding the Lewis acid portion-wise can help control the initial exotherm[1].
-
Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as SnCl₄ or ZnCl₂, instead of the more reactive AlCl₃. Solid acid catalysts like zeolites can also be effective and reduce polymerization[1].
-
Purity of Reagents: Ensure that your thiophene, acylating agent, and solvent are pure and anhydrous, as impurities can promote side reactions and polymerization[1].
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for common reactions used in the synthesis of 3-substituted thiophenes.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 92 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 85 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 10 | 95 |
Table 2: Yields for Kumada Coupling of 3-Bromothiophene with Hexylmagnesium Bromide
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂ (1) | dppp | Diethyl Ether | 35 (Reflux) | 4 | 91 |
| 2 | Pd(PPh₃)₄ (2) | - | THF | 66 (Reflux) | 6 | 78 |
| 3 | NiCl₂ (1) | dppe | THF | 25 | 12 | 85 |
| 4 | PdCl₂(dppf) (2) | - | 1,4-Dioxane | 80 | 8 | 82 |
Table 3: Regioselectivity of Friedel-Crafts Acylation of 2-Methylthiophene with Acetic Anhydride
| Entry | Catalyst | Solvent | Temp (°C) | 2,5-isomer (%) | 2,3-isomer (%) | 2,4-isomer (%) |
| 1 | AlCl₃ | Dichloromethane | 0 | 95 | 4 | 1 |
| 2 | SnCl₄ | 1,2-Dichloroethane | 25 | 92 | 7 | 1 |
| 3 | Hβ zeolite | Heptane | 90 | 88 | 10 | 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To a round-bottom flask, add 3-bromothiophene, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kumada Coupling of 3-Bromothiophene with n-Butylmagnesium Bromide
Materials:
-
3-Bromothiophene (1.0 equiv)
-
n-Butylmagnesium bromide (1.2 equiv, 2.0 M solution in diethyl ether)
-
NiCl₂(dppp) (1 mol%)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromothiophene and NiCl₂(dppp).
-
Add anhydrous diethyl ether and cool the mixture to 0 °C in an ice bath.
-
Slowly add the n-butylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Directed ortho-Lithiation of 3-(N,N-diethylcarbamoyl)thiophene
Materials:
-
3-(N,N-diethylcarbamoyl)thiophene (1.0 equiv)
-
sec-Butyllithium (1.1 equiv, 1.4 M solution in cyclohexanes)
-
Anhydrous THF
-
Electrophile (e.g., trimethylsilyl chloride, 1.2 equiv)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add 3-(N,N-diethylcarbamoyl)thiophene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., trimethylsilyl chloride) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Experimental Workflow for Kumada Cross-Coupling
Caption: A typical experimental workflow for a Kumada cross-coupling reaction.
Regioselectivity in Thiophene Electrophilic Substitution
Caption: The rationale behind the regioselectivity of electrophilic substitution on thiophene.
References
Technical Support Center: Catalyst Poisoning in Reactions with Thiophene Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by thiophene and its derivatives. Find troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guides
Issue 1: Rapid and Unexpected Loss of Catalyst Activity
Q1: My catalyst (e.g., Palladium on Carbon, Nickel, Lewis Acids) is showing a significant drop in activity or has become completely inactive after introducing a thiophene-containing substrate. What are the likely causes and how can I troubleshoot this?
A1: Rapid catalyst deactivation in the presence of thiophene compounds is a common issue and can typically be attributed to one or more of the following causes:
-
Direct Poisoning of Active Sites: The sulfur atom in the thiophene ring can strongly and often irreversibly bind to the active metal sites of your catalyst (e.g., Pd, Ni), blocking them from participating in the desired reaction.[1]
-
Coke Formation: Under certain conditions, particularly with acidic catalysts, thiophene can polymerize, leading to the formation of carbonaceous deposits known as "coke."[2] This coke physically blocks the catalyst's pores and active sites.
-
Presence of Impurities: Reactants or solvents may contain impurities like water, which can be detrimental to water-sensitive catalysts such as Lewis acids (e.g., AlCl₃).[2]
To troubleshoot this issue, a systematic approach is recommended. The following workflow can help you identify and address the root cause of catalyst deactivation.
Issue 2: Gradual Decrease in Catalytic Performance Over Time
Q2: My catalyst's activity is decreasing slowly over several runs. What could be causing this gradual deactivation?
A2: A gradual decline in catalyst performance often points to a slow accumulation of poisons or byproducts on the catalyst surface. Key factors include:
-
Low-Level Thiophene Contamination: Even trace amounts of thiophene in your reactants can lead to a cumulative poisoning effect over multiple cycles.
-
Slow Coke Formation: Sub-optimal reaction conditions might be promoting a slow but steady formation of coke on the catalyst.
-
Product Inhibition: The products of your reaction could be adsorbing to the catalyst's active sites, leading to a gradual decrease in available sites for the reactants.
For troubleshooting, consider implementing a rigorous purification protocol for your starting materials and optimizing reaction conditions such as temperature and pressure. Regularly regenerating the catalyst between runs can also help maintain its activity.
Frequently Asked Questions (FAQs)
Catalyst Selection and Properties
Q3: Are some catalysts more resistant to thiophene poisoning than others?
A3: Yes, catalyst resistance to thiophene poisoning varies. While many common catalysts are susceptible, some exhibit higher tolerance. For instance, in hydrodesulfurization, catalysts like cobalt-molybdenum (CoMo) and nickel-molybdenum (NiMo) on alumina supports are designed to interact with sulfur compounds.[3] For other reactions, catalyst choice is critical. Bimetallic catalysts can sometimes show improved resistance to sulfur poisoning.[1]
| Catalyst Type | Examples | Susceptibility to Thiophene Poisoning |
| Noble Metals | Pd/C, Pt/C, Rh/Al₂O₃ | High |
| Raney Metals | Raney Nickel | High |
| Lewis Acids | AlCl₃, FeCl₃ | High (also susceptible to water)[2] |
| Solid Acids | Zeolites (e.g., ZSM-5) | Moderate to High (prone to coking)[2] |
| Hydrodesulfurization (HDS) Catalysts | CoMo/Al₂O₃, NiMo/Al₂O₃ | Low (designed for sulfur compounds)[3] |
Mechanisms of Poisoning
Q4: How exactly does thiophene poison a metal catalyst?
A4: Thiophene poisoning of a metal catalyst primarily occurs through the strong interaction between the sulfur atom's lone pair of electrons and the metal's d-orbitals. This forms a stable metal-sulfur bond on the catalyst's active sites. This adsorption is often strong and can be considered irreversible under typical reaction conditions, effectively rendering the poisoned active site unavailable for catalysis.
References
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromothiophene-2-carboxylic Acid
As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven insights into the work-up and troubleshooting of reactions involving 3-bromothiophene-2-carboxylic acid. The unique physicochemical properties of this versatile building block necessitate a logical and informed approach to purification and isolation.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the core properties of this compound that dictate its behavior during experimental work-ups.
Q1: What are the key physicochemical properties of this compound relevant to reaction work-up?
Understanding the fundamental properties of your starting material or product is the first step to designing a successful work-up procedure. The acidity of the carboxylic acid group and its solubility are the most critical factors.
| Property | Value | Significance for Work-up |
| Molecular Weight | 207.05 g/mol [1][2][3] | Basic information for calculating molar equivalents. |
| Appearance | White to almost white or light yellow crystalline powder.[1][4][5] | Visual confirmation of the starting material's state. |
| Melting Point | 197-201 °C[1][2][4][5] | A high melting point indicates a stable solid. Can be used as a preliminary purity check. |
| pKa (Predicted) | ~3.09 ± 0.10[1][4] | This value is crucial. It indicates a moderately strong carboxylic acid, meaning it will be fully deprotonated (as a carboxylate salt) at a pH > 5, and fully protonated (neutral) at a pH < 1. This is the basis for acid-base extraction. |
| Solubility | Soluble in methanol[4][5] and other organic solvents.[6] Insoluble in water in its neutral (acidic) form. | The carboxylate salt form (after deprotonation with a base) is soluble in the aqueous phase, while the neutral acid is soluble in organic solvents like ether or ethyl acetate. This differential solubility is key to purification. |
Q2: What is the fundamental principle behind the work-up of reactions involving this acidic compound?
The core principle is acid-base extraction . This technique leverages the change in solubility of this compound upon protonation and deprotonation.
-
In Basic Conditions (e.g., pH > 7): The carboxylic acid is deprotonated by a base (like NaOH, NaHCO₃, or K₂CO₃) to form its corresponding carboxylate salt. This salt is ionic and therefore soluble in the aqueous layer.
-
In Acidic Conditions (e.g., pH < 2): The carboxylate salt is protonated by an acid (like HCl or H₂SO₄) to regenerate the neutral carboxylic acid. This neutral organic molecule is insoluble in water and will either precipitate out or can be extracted into an organic solvent.
This allows for the efficient separation of the acidic compound from any neutral or basic impurities in the reaction mixture.
Caption: General workflow for acid-base extraction.
Part 2: Troubleshooting Common Work-up Challenges
Even with a well-designed protocol, unexpected issues can arise. This section provides solutions to the most common problems encountered during the work-up of reactions with this compound.
Q3: I have a persistent emulsion between my aqueous and organic layers. What should I do?
Emulsion formation is one of the most frequent and frustrating work-up problems.[7] An emulsion is a stable dispersion of one immiscible liquid within another, often stabilized by particulates or surfactant-like molecules at the interface.[8][9]
Immediate Cause: Usually, overly vigorous shaking of the separatory funnel.[8][9] Chemical Causes: Presence of fine particulates (e.g., palladium catalyst residue) or amphiphilic side products.[7][9]
Follow this troubleshooting workflow:
Caption: Decision workflow for troubleshooting emulsions.
Expert Tip: Prevention is better than cure. Instead of shaking, gently invert the separatory funnel 5-10 times to mix the layers. This minimizes the shear force that creates emulsions.[7][8]
Q4: My reaction is incomplete. How do I separate my product from the unreacted this compound?
This depends on the nature of your product.
-
If your product is neutral (e.g., an ester or amide): This is the ideal scenario. Perform a standard basic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The unreacted this compound will be converted to its salt and move into the aqueous layer, while your neutral product remains in the organic layer.
-
If your product is also acidic: Separation becomes more challenging and typically requires column chromatography. The difference in polarity between the starting material and the product will determine the feasibility and choice of eluent.
Q5: I suspect my product is contaminated with the palladium catalyst from a cross-coupling reaction. How can I remove it?
Palladium residues can be problematic. A common and effective method is to filter the reaction mixture through a pad of Celite® before performing the aqueous work-up.[10]
Protocol for Palladium Removal:
-
Once the reaction is complete, cool it to room temperature.
-
Place a plug of glass wool in a Büchner or Hirsch funnel and add a 1-2 inch layer of Celite®.
-
Wet the Celite® pad with the reaction solvent (e.g., toluene, dioxane).
-
Carefully pour the reaction mixture onto the Celite® pad and filter, collecting the filtrate.
-
Rinse the reaction flask and the Celite® pad with fresh solvent to ensure all the product is collected.[11]
-
Proceed with the aqueous work-up on the palladium-free filtrate.
Q6: Could my compound have decarboxylated during the reaction or work-up? What are the signs?
Decarboxylation (loss of CO₂) is a potential side reaction for carboxylic acids, often promoted by heat.[12][13] While simple thiophene carboxylic acids are relatively stable, prolonged heating, especially under harsh acidic or basic conditions, can sometimes lead to decarboxylation to form 3-bromothiophene.[14][15]
Signs of Decarboxylation:
-
Unexpected Byproduct: Appearance of a non-acidic, non-polar spot on your TLC plate corresponding to 3-bromothiophene.
-
Gas Evolution: Bubbling observed during heating that is not from boiling.
-
NMR Analysis: Disappearance of the carboxylic acid proton signal and simplification of the aromatic signals in the ¹H NMR spectrum of the crude product.
To avoid this, use the mildest reaction conditions possible and avoid unnecessarily high temperatures for extended periods.
Part 3: Specific Reaction Work-up Protocols & FAQs
Scenario A: Suzuki Cross-Coupling (Product is an Acid)
This protocol assumes you have reacted an arylboronic acid with this compound to create a biaryl carboxylic acid.
FAQ: What is a standard work-up for a Suzuki reaction yielding a carboxylic acid product? The work-up must accomplish three things: quench the reaction, remove the palladium catalyst, and separate the acidic product from neutral byproducts (like boronic acid homocoupling products).
Detailed Protocol:
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Catalyst Removal: Filter the entire mixture through a pad of Celite® as described in Q5. This removes the precipitated palladium catalyst.[10]
-
Initial Extraction: Transfer the filtrate to a separatory funnel. Extract with an organic solvent like ethyl acetate (EtOAc) two or three times. At this stage, your acidic product and any neutral byproducts will be in the combined organic layers.
-
Acid-Base Purification: Wash the combined organic layers with a 1M NaOH solution. Your carboxylic acid product will move into the aqueous layer as its sodium salt. The neutral byproducts will remain in the organic layer, which can now be discarded.
-
Product Isolation: Collect the aqueous layer in a clean beaker and cool it in an ice bath. Slowly acidify the aqueous layer with 6N HCl until the pH is ~1-2 (test with pH paper). Your product should precipitate as a solid.
-
Collection & Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.
Scenario B: Amide Bond Formation (Amidation)
This protocol assumes you have coupled this compound with an amine.
FAQ: How does the work-up for an amidation reaction differ from a standard extraction? The key difference is that your product (the amide) is neutral, but you may have two unreacted starting materials to remove: the carboxylic acid and the amine. This requires sequential acidic and basic washes. Some modern methods also allow for a non-aqueous, solid-phase workup.[16][17][18]
Detailed Protocol (Aqueous Wash):
-
Solvent Removal: If the reaction was performed in a high-boiling solvent (like DMF or DMSO), remove most of it under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 1N HCl. This will protonate any unreacted amine, converting it to an ammonium salt which will dissolve in the aqueous layer. Discard the acidic aqueous layer.
-
Base Wash: Next, wash the organic layer with a saturated NaHCO₃ solution. This will deprotonate any unreacted this compound, which will move into the basic aqueous layer. Discard the basic aqueous layer.
-
Brine Wash: Wash the organic layer with saturated brine. This helps to remove residual water from the organic phase and can help break any minor emulsions.[7]
-
Drying & Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Scenario C: Ester Hydrolysis (Saponification)
This protocol assumes you have hydrolyzed an ester of this compound using a base like NaOH or KOH to regenerate the parent acid.
FAQ: I've hydrolyzed an ester. How do I isolate the final acid product? The work-up for a saponification reaction is a classic acid-base extraction.[19][20] The reaction mixture will contain the carboxylate salt of your product and the alcohol byproduct.
Detailed Protocol:
-
Cooling & Dilution: Cool the reaction mixture to room temperature and dilute it with water.
-
Removal of Neutrals: Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or DCM). The alcohol byproduct and any unreacted ester will move into the organic layer. Discard the organic layer. Repeat this wash 1-2 times to ensure all neutral impurities are removed.
-
Acidification & Isolation: Collect the aqueous layer, which contains the pure carboxylate salt, in a beaker. Cool it in an ice bath.
-
Slowly add a strong acid (e.g., 6N HCl) while stirring until the pH is ~1-2. This compound will precipitate as a solid.
-
Collection & Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 3-溴噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 7311-64-0 [m.chemicalbook.com]
- 5. This compound | 7311-64-0 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to Purity Analysis of 3-Bromothiophene-2-carboxylic Acid: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 3-Bromothiophene-2-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and functional materials. Ensuring its purity is critical for the quality and efficacy of the final products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity determination of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an ideal choice for quality control. A reversed-phase HPLC method is particularly well-suited for this analyte.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids, which have low volatility and can exhibit poor peak shapes due to their polarity, a derivatization step is often employed to convert them into more volatile and less polar esters.
Experimental Protocol: GC-FID with Derivatization
1. Derivatization (Methylation):
-
To 10 mg of this compound in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Cap the vial and heat the mixture at 60°C for 1 hour.
-
After cooling, add 2 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC analysis.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-5 or equivalent)
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: Increase to 250°C at 10°C/min
-
Hold: Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
Performance Comparison: HPLC vs. GC-FID
The choice between HPLC and GC-FID depends on the specific requirements of the analysis, including the nature of potential impurities, available equipment, and desired throughput.
| Parameter | HPLC-UV | GC-FID with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized volatile compounds. |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical derivatization step, which can be time-consuming and introduce potential errors. |
| Typical Run Time | 10-20 minutes | 20-30 minutes (including oven ramp and hold) |
| Detection | UV detection is selective for chromophoric compounds. | FID is a universal detector for organic compounds, providing high sensitivity. |
| Quantitation | Purity is typically calculated based on the area percentage of the main peak. | Purity is calculated based on the area percentage of the derivatized main peak. |
| Potential Issues | Poor peak shape for acidic compounds if pH is not controlled. | Incomplete derivatization can lead to inaccurate results. Potential for thermal degradation of the analyte. |
Data Comparison
The following table presents representative data for the purity analysis of a batch of this compound using both HPLC-UV and GC-FID methods.
| Analytical Method | Retention Time (min) | Peak Area (%) | Peak Asymmetry (Tailing Factor) | Theoretical Plates |
| HPLC-UV | ||||
| This compound | 5.8 | 99.2% | 1.1 | >5000 |
| Impurity 1 | 4.2 | 0.8% | 1.0 | >4500 |
| GC-FID (as methyl ester) | ||||
| Methyl 3-bromothiophene-2-carboxylate | 12.5 | 99.1% | 1.2 | >80000 |
| Impurity 2 (derivatized) | 11.8 | 0.9% | 1.1 | >75000 |
Conclusion
Both HPLC-UV and GC-FID are effective techniques for the purity determination of this compound.
-
HPLC-UV is often the preferred method due to its simple sample preparation, direct analysis of the parent compound, and robust performance. It is particularly advantageous for routine quality control in a drug development setting.
-
GC-FID , while requiring a derivatization step, can offer very high resolution and sensitivity. It can be a valuable alternative, especially for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.
Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific analytical needs, the potential impurity profile of the sample, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete understanding of the sample's purity.
Reactivity Under the Microscope: A Comparative Analysis of 3-Bromothiophene and 2-Bromothiophene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the regiochemical placement of a leaving group on a heterocyclic scaffold is a critical determinant of synthetic efficiency. This guide provides an in-depth comparison of the reactivity of 3-bromothiophene versus its 2-bromo isomer in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform strategic synthetic planning.
In the landscape of organic synthesis, bromothiophenes are invaluable building blocks for the construction of complex molecular architectures found in pharmaceuticals and functional materials. The choice between 2-bromothiophene and 3-bromothiophene as a starting material can significantly impact reaction outcomes, with the 2-isomer generally exhibiting higher reactivity in common cross-coupling reactions. This difference is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the oxidative addition step in palladium-catalyzed cycles.[1]
Theoretical studies, often employing Density Functional Theory (DFT), suggest that the carbon-bromine bond at the 3-position is slightly stronger than at the 2-position.[2] This translates to a higher activation barrier for reactions that involve the cleavage of the C-Br bond, a key step in many cross-coupling reactions.[2] Experimental evidence aligns with these computational predictions, frequently demonstrating that 3-bromothiophene is a more challenging substrate compared to its 2-bromo counterpart, often requiring more forcing reaction conditions or specialized catalyst systems to achieve comparable yields.[1][2]
Comparative Reactivity Data in Cross-Coupling Reactions
The following table summarizes quantitative data from various cross-coupling reactions, highlighting the performance differences between 2-bromothiophene and 3-bromothiophene.
| Cross-Coupling Reaction | Bromothiophene Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 3-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] | |
| Stille | 2-Bromothiophene | Arylstannane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 94%[3] |
| 3-Bromothiophene | Arylstannane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 90%[3][4] | |
| Heck | 2-Bromothiophene | Pent-4-en-2-ol | Pd(OAc)₂ / Ph₃P | K₂CO₃ | Not Specified | Not Specified | Not Specified | 55% (ketone)[5] |
| 3-Bromothiophene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12-24 | Moderate[5][6] |
Note: The yields presented are indicative and can vary significantly based on the specific reaction conditions, coupling partners, and catalyst systems employed. Direct comparative studies under identical conditions are limited in the literature.
Experimental Protocols
Below are representative experimental protocols for key cross-coupling reactions involving bromothiophenes. These are intended as a guide and may require optimization for specific substrates and applications.
Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with a boronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[3]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically overnight).[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stille Coupling
This protocol outlines a general procedure for the Stille coupling of a bromothiophene with an organostannane reagent.
-
Reaction Setup: To a dry flask, add the aryl halide (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[3]
-
Solvent and Additives: Add a suitable anhydrous solvent, such as toluene or dioxane. In some cases, an additive like lithium chloride may be beneficial.[3]
-
Reaction Execution: Heat the mixture under an inert atmosphere to the required temperature (often reflux) and maintain for several hours.
-
Workup and Purification: Upon cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[3] The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Heck Reaction
The following is a representative protocol for the Heck coupling of a bromothiophene with an alkene.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the 3-bromothiophene, Palladium(II) Acetate, and a base such as Potassium Carbonate.[6]
-
Reagent Addition: Add an anhydrous solvent like DMF, followed by the alkene (e.g., styrene).[6]
-
Reaction Execution: Seal the flask and heat the reaction mixture to a high temperature (e.g., 120 °C) with vigorous stirring.[6]
-
Monitoring and Workup: Monitor the reaction's progress. After completion, cool the mixture, dilute with water, and extract with an organic solvent.[6]
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified via column chromatography.
Visualizing Reactivity Differences
The following diagram illustrates the key factors influencing the differential reactivity of 2-bromothiophene and 3-bromothiophene in palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the relative reactivity of bromothiophene isomers.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromothiophene and 3-Chlorothiophene-2-Carboxylic Acid
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiophene rings are privileged structures, and their halogenated derivatives serve as versatile building blocks for creating complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two key thiophene intermediates: 3-bromothiophene and 3-chlorothiophene-2-carboxylic acid. We will dissect the fundamental principles governing their chemical behavior and provide supporting experimental frameworks to guide your synthetic planning.
Theoretical Framework: Unpacking the Drivers of Reactivity
The divergent reactivity of 3-bromothiophene and 3-chlorothiophene-2-carboxylic acid is not arbitrary. It is a direct consequence of the interplay between the nature of the halogen substituent, the electronic influence of the carboxylic acid group, and the inherent properties of the thiophene ring.
The Halogen Effect: A Tale of Two Bonds (C-Br vs. C-Cl)
In many synthetically crucial reactions, particularly palladium-catalyzed cross-couplings, the cleavage of the carbon-halogen (C-X) bond is the rate-determining step. The reactivity trend for halogens in these reactions is almost universally I > Br > Cl > F.[1] This is a direct consequence of bond dissociation energy; the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).
This fundamental difference predicts that 3-bromothiophene will generally be a more reactive substrate than 3-chlorothiophene-2-carboxylic acid in cross-coupling reactions, requiring milder conditions, lower catalyst loadings, and shorter reaction times.[1][2]
The Substituent Effect: The Influence of the Carboxylic Acid
The presence of a carboxylic acid group at the 2-position profoundly alters the electronic landscape of the thiophene ring and introduces new reactive possibilities.
-
Electronic Deactivation: The carboxylic acid is a moderately electron-withdrawing group. This effect decreases the electron density of the thiophene ring, making it less reactive in electrophilic aromatic substitutions and, more importantly, slowing the rate of oxidative addition in cross-coupling reactions. This further widens the reactivity gap between the bromo and chloro derivatives.
-
Directed ortho-Metalation (DoM): The carboxylic acid is a powerful Directed Metalation Group (DMG) .[3][4] When treated with a strong organolithium base, the acidic proton of the -COOH group is removed first. In the presence of excess base, the resulting lithium carboxylate directs deprotonation specifically to the adjacent ortho position (C-3).[3][5] This provides a highly regioselective pathway for functionalization that is unavailable to 3-bromothiophene.
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences manifest in distinct outcomes and required methodologies for common synthetic reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[6][7][8] When comparing our two substrates, significant differences in performance are expected.
-
3-Bromothiophene: As a moderately activated aryl bromide, it readily participates in Suzuki couplings under standard conditions. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands are typically effective.[9]
-
3-Chlorothiophene-2-Carboxylic Acid: Aryl chlorides are notoriously less reactive.[1] Successful coupling requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[10] Higher temperatures and longer reaction times are also common. Furthermore, the acidic proton of the carboxylic acid must be considered, as it will react with the base, necessitating the use of at least two equivalents of base.
Below is a generalized workflow for the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following table provides an expected comparison of reaction parameters for the Suzuki-Miyaura coupling of the two substrates, synthesized from established reactivity principles.[1]
| Parameter | 3-Bromothiophene | 3-Chlorothiophene-2-Carboxylic Acid | Rationale |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Advanced (e.g., Pd₂(dba)₃ + Buchwald ligand) | C-Cl bond is stronger and requires a more active catalyst for oxidative addition. |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | Higher loading compensates for slower catalytic turnover with the less reactive chloride. |
| Reaction Temp. | 80-100 °C | 100-120 °C | More thermal energy is needed to overcome the activation barrier for C-Cl cleavage. |
| Reaction Time | 2-12 hours | 12-24 hours | Slower rate of oxidative addition leads to longer overall reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | Side reactions and incomplete conversion are more likely with the less reactive substrate. |
Metalation Reactions: Two Paths to Anionic Intermediates
The generation of organolithium reagents is a powerful method for subsequent functionalization with various electrophiles. Here, the two substrates diverge into completely different mechanistic pathways.
-
3-Bromothiophene (via Halogen-Metal Exchange): Treatment with one equivalent of an alkyllithium reagent (typically n-BuLi) at low temperatures (-78 °C) results in a rapid halogen-metal exchange to form 3-lithiothiophene.[11][12] This is a clean and efficient way to generate the C-3 anion for subsequent reactions.
-
3-Chlorothiophene-2-Carboxylic Acid (via Directed ortho-Metalation): As previously discussed, the carboxylic acid directs lithiation. Treatment with two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or s-BuLi is required. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C-3 position, which is activated by the ortho carboxylate. Using a nucleophilic base like n-BuLi could lead to competing side reactions.
Caption: Primary reactivity pathways for the two thiophene derivatives.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide validated, step-by-step protocols for a representative Suzuki-Miyaura coupling reaction. The causality behind key experimental choices is highlighted.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromothiophene
Objective: To synthesize 3-phenylthiophene.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 mmol, 163 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Causality: An inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation.[7]
-
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg). Evacuate and backfill the flask with inert gas three times. Add 5 mL of a degassed 4:1 mixture of Dioxane:Water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts). Brine reduces the solubility of organic compounds in the aqueous phase.
-
-
Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 3-phenylthiophene.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chlorothiophene-2-Carboxylic Acid
Objective: To synthesize 3-phenylthiophene-2-carboxylic acid.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-chlorothiophene-2-carboxylic acid (1.0 mmol, 162.5 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).
-
Causality: A stronger base like K₃PO₄ is often beneficial for less reactive aryl chlorides.[14] Increased stoichiometry of the boronic acid and base can help drive the reaction to completion.
-
-
Catalyst and Solvent Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 9 mg) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg). Evacuate and backfill the flask with inert gas three times. Add 5 mL of anhydrous, degassed toluene.
-
Causality: A pre-catalyst (Pd(OAc)₂) is combined with a bulky, electron-rich Buchwald ligand (XPhos). This in situ generated catalyst is highly active and essential for cleaving the strong C-Cl bond. Anhydrous conditions are often preferred for these advanced catalyst systems.
-
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 18 hours. Monitor the reaction progress by LC-MS.
-
Causality: Higher temperature and longer reaction time are necessary to overcome the higher activation energy associated with the C-Cl bond.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and acidify with 1M HCl (20 mL) to a pH of ~2. Separate the organic layer, wash with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Causality: Acidification is required to protonate the carboxylate product, making it soluble in the organic solvent for extraction.
-
-
Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield 3-phenylthiophene-2-carboxylic acid.
Conclusion and Strategic Recommendations
The choice between 3-bromothiophene and 3-chlorothiophene-2-carboxylic acid is a strategic decision based on the desired synthetic outcome and reaction pathway.
-
Choose 3-Bromothiophene for:
-
Rapid C-3 Functionalization via Cross-Coupling: It is the more reactive and straightforward substrate for reactions like Suzuki, Stille, and Heck couplings.
-
Generation of 3-Lithiothiophene: It provides clean access to the C-3 anion via halogen-metal exchange for quenching with a wide range of electrophiles.
-
-
Choose 3-Chlorothiophene-2-Carboxylic Acid for:
-
Cost-Effective, Large-Scale Synthesis (if optimized): Aryl chlorides are often cheaper than the corresponding bromides, which can be a factor in process chemistry, provided an efficient catalytic system is developed.
-
Regioselective Functionalization via Directed ortho-Metalation: When the goal is to introduce a substituent at the 3-position while retaining the carboxylic acid, the DoM pathway offers unparalleled regiocontrol.
-
When the Carboxylic Acid is a Required Moiety: If the final target molecule contains the 2-carboxylic acid group, using this starting material avoids additional protection/deprotection and carboxylation steps.
-
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make informed decisions, optimize reaction conditions, and accelerate the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. 3-Bromothiophene | 872-31-1 [chemicalbook.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromothiophene-2-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is paramount. 3-Bromothiophene-2-carboxylic acid has emerged as a versatile starting material, giving rise to a diverse array of derivatives with promising anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid in their evaluation and further development.
Anticancer Activity: A Comparative Analysis
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division.[1][2] This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3] Furthermore, some derivatives have been shown to inhibit key signaling pathways implicated in tumor growth and angiogenesis, such as the VEGFR-2/AKT and Wnt/β-catenin pathways.[4]
The following table summarizes the in vitro anticancer activity of various thiophene derivatives, with IC50 values compared against the standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiophene-Chalcone 5a | Chalcone | HCT-15 (Colon) | 21 µg/mL | Doxorubicin | 25 µg/mL | [5] |
| Thiophene-Chalcone 5g | Chalcone | HCT-15 (Colon) | 22.8 µg/mL | Doxorubicin | 25 µg/mL | [5] |
| Thiophene Carboxamide 2b | Carboxamide | Hep3B (Liver) | 5.46 | Doxorubicin | Not specified in study | [6] |
| Thiophene Carboxamide 2e | Carboxamide | Hep3B (Liver) | 12.58 | Doxorubicin | Not specified in study | [6] |
| Thiophene-based Oxadiazole 11b | Oxadiazole | MCF7 (Breast) | 6.55 | Doxorubicin | 4.17 | [5] |
| Thiophene-based Oxadiazole 11b | Oxadiazole | HCT116 (Colon) | 8.20 | Doxorubicin | 5.23 | [5] |
| Thiophene Hydrazone 5b | Hydrazone | HT29 (Colon) | 2.61 | Doxorubicin | Not specified in study | [7] |
Antimicrobial Activity: A Comparative Analysis
In addition to their anticancer properties, derivatives of this compound have shown significant potential as antimicrobial agents. These compounds have been found to be active against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data below presents the minimum inhibitory concentrations (MIC) of several thiophene derivatives against common pathogens, compared to standard antibiotics.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 3-halobenzo[b]thiophene | Halogenated Thiophene | S. aureus | 16 | Gentamicin | Not specified in study | [8] |
| 3-halobenzo[b]thiophene | Halogenated Thiophene | C. albicans | 16 | Fluconazole | Not specified in study | [8] |
| Thiophene Derivative 7b | Pyridine substituted | E. coli | Comparable to standard | Ampicillin/Gentamicin | Not specified in study | [9] |
| Thiophene Derivative 8 | Pyridine substituted | S. aureus | Comparable to standard | Ampicillin/Gentamicin | Not specified in study | [9] |
| Thiophene Derivative 4 | Benzamide | Colistin-Resistant A. baumannii | 16 | Colistin | 128 | [10] |
| Thiophene Derivative 4 | Benzamide | Colistin-Resistant E. coli | 8 | Colistin | 8 | [10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate the screening of new derivatives.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
Standard antibiotic (e.g., Gentamicin, Ampicillin)
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized microbial suspension and add 100 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbe and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Visualizing the Mechanisms of Action
To better understand the biological activity of this compound derivatives, the following diagrams illustrate a key experimental workflow and the signaling pathways they are known to modulate.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 6. staff.najah.edu [staff.najah.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. ibg.kit.edu [ibg.kit.edu]
A Comparative Guide to the Electronic Properties of Bromothiophene Carboxylic Acid Isomers and Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Comparison of Electronic Properties
The electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (ΔE), are crucial determinants of their chemical behavior. A lower HOMO-LUMO gap generally implies higher reactivity. The following table summarizes key electronic properties calculated using DFT for various thiophene carboxylic acid derivatives, providing a basis for comparison.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
| Thiophene-2-carboxylic acid | - | - | - | DFT B3LYP/6-31G | [1] |
| Thiophene-3-carboxylic acid | - | - | - | DFT B3LYP/6-31G | [1] |
| 5-bromothiophene-2-carboxylic acid | - | - | - | - | [2] |
| 3-hydroxythiophene-2-carboxamide (3c) | -5.91 | -2.10 | 3.81 | DFT B3LYP/6-31G(d,p) | [3][4] |
| 3-methylthiophene-2-carboxamide (5c) | -5.85 | -1.99 | 3.86 | DFT B3LYP/6-31G(d,p) | [3][4] |
| 3-aminothiophene-2-carboxamide (7c) | -5.91 | -2.73 | 3.18 | DFT B3LYP/6-31G(d,p) | [3][4] |
Note: Specific HOMO/LUMO values for Thiophene-2-carboxylic acid, Thiophene-3-carboxylic acid and 5-bromothiophene-2-carboxylic acid were not explicitly provided in the abstracts of the search results, however the studies focused on their differential reactivity and electronic properties. The carboxamide derivatives are included to show the influence of substituents at the 3-position.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following provides an overview of a typical methodology.
DFT Calculation Workflow
A standard workflow for calculating the electronic properties of molecules like 3-Bromothiophene-2-carboxylic acid using DFT is as follows:
-
Molecular Structure Optimization: The initial step involves constructing the 3D structure of the molecule. This structure is then geometrically optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311G(d,p)[5].
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap is calculated. Other properties like electron affinity, ionization potential, and the molecular electrostatic potential (MEP) can also be computed[1][5].
-
Data Analysis and Visualization: The output data is then analyzed to understand the molecule's reactivity and electronic characteristics. The frontier molecular orbitals (HOMO and LUMO) are often visualized to identify regions of electron density that are important for chemical reactions.
Caption: A typical workflow for DFT calculations of molecular electronic properties.
Structure-Property Relationships
The position of the bromine atom and the carboxylic acid group on the thiophene ring significantly influences the electronic properties of the molecule.
-
Position of the Carboxylic Acid: Studies comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have shown differences in their reactivity, which can be attributed to variations in their electronic structures and molecular electrostatic potentials[1]. The conformer of thiophene-2-carboxylic acid with an internal hydrogen bond to the thiophene sulfur atom is suggested to be more reactive[1].
-
Influence of the Bromine Atom: The bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels. Its position (at C3 versus C5) will subtly alter the electron distribution across the thiophene ring, thereby affecting the molecule's dipole moment, reactivity, and interaction with biological targets.
-
Substituents at the 3-Position: As seen in the provided table for thiophene-2-carboxamide derivatives, substituents at the 3-position have a marked effect on the electronic properties. An amino group (an electron-donating group) at the 3-position significantly lowers the HOMO-LUMO gap compared to hydroxyl or methyl groups, indicating higher reactivity[3][4].
Caption: The relationship between molecular structure and electronic properties.
Conclusion
While specific DFT data for this compound is not available in the surveyed literature, comparative analysis of its isomers and derivatives provides valuable insights. It is anticipated that this compound will exhibit electronic properties intermediate to or distinct from its 5-bromo isomer and other substituted thiophenes. The position of the bromine atom at the 3-position is expected to create a unique electronic distribution, influencing its reactivity and potential as a scaffold in drug design. Further dedicated DFT studies on this compound are warranted to elucidate its specific electronic characteristics and to provide a more direct comparison with its analogues. Such studies would be invaluable for the rational design of novel therapeutic agents.
References
- 1. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromothiophenes
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The coupling of bromothiophenes, in particular, is of significant interest due to the prevalence of thiophene-containing motifs in pharmaceuticals and organic electronic materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of bromothiophenes, supported by experimental data to facilitate catalyst selection.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromothiophenes is influenced by factors such as the nature of the ligand, the stability of the precatalyst, and the reaction conditions. Below is a summary of the performance of several classes of palladium catalysts in the coupling of bromothiophenes with arylboronic acids. The data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Bromothiophene Substrate | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON* | Reference |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | ~17 | [1][2] |
| 2,5-Dibromo-3-methylthiophene | Various arylboronic acids | Not Specified | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 | Not Calculated | [3] | |
| Pd(dppf)Cl₂ | General Dihaloarene | Arylboronic acid | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | High (General) | ~33 | [1] |
| Pd(OAc)₂ / SPhos | 2-Bromothiophene | Phenylboronic acid | 2 (Pd) / 4 (Ligand) | K₃PO₄ | Toluene/THF/H₂O | 80-100 | Not Specified | High (General) | ~50 | [4] |
| PEPPSI-IPr | 3-Bromopyridine (analogous heteroaryl bromide) | Phenylboronic acid | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [5] |
*Turnover Number (TON) is calculated as (moles of product / moles of catalyst) and provides a measure of catalyst efficiency. Note that the data presented is for various, not identical, substrates and conditions, and should be used as a guideline for catalyst selection.
Catalyst Analysis
First-Generation Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a classical, widely used catalyst for Suzuki couplings.[5] It is relatively inexpensive and effective for a range of substrates. However, it often requires higher catalyst loadings (1-6 mol%) and elevated temperatures.[1][5] For activated bromothiophenes, it can provide moderate to good yields, but its performance can be limited with more challenging or sterically hindered substrates.[3]
Second-Generation Catalysts: Ligated Systems
The development of more sophisticated ligands has led to significant improvements in catalyst performance.
-
Pd(dppf)Cl₂ : This catalyst, featuring a ferrocene-based diphosphine ligand, offers greater stability and activity compared to Pd(PPh₃)₄.[1] It is particularly effective for a broad range of substrates, including heteroaryl halides, and can often achieve high yields under slightly milder conditions or with lower catalyst loadings.
-
Buchwald Ligands (e.g., SPhos, XPhos) : Catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) represent a major advancement.[4] These ligands promote the formation of the active monoligated Pd(0) species, leading to higher turnover numbers and the ability to couple more challenging substrates, such as sterically hindered or electron-rich aryl chlorides, often at room temperature.
N-Heterocyclic Carbene (NHC) Ligated Catalysts: PEPPSI-IPr
Palladium-NHC complexes, such as PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have emerged as highly active catalysts for Suzuki couplings.[5] The strong σ-donating ability of the NHC ligand enhances catalytic activity, often allowing for very low catalyst loadings (down to 0.5 mol%) and shorter reaction times, even with challenging heteroaryl substrates.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the Suzuki coupling of a generic bromothiophene with an arylboronic acid using the discussed catalysts.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard procedure for the coupling of aryl bromides.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromothiophene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction : Heat the mixture to 90-100 °C and stir for 12-24 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is suitable for a wide range of aryl halides.
-
Reaction Setup : In a sealable reaction tube under an inert atmosphere, dissolve the bromothiophene (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in toluene (4 mL).
-
Base Addition : Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 4.0 mmol).
-
Catalyst Addition : Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Reaction : Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Work-up and Purification : Follow a similar procedure to Protocol 1.
Protocol 3: Suzuki Coupling using a Buchwald Ligand (e.g., Pd(OAc)₂/SPhos)
This protocol utilizes an in-situ generated catalyst.
-
Reaction Setup : To a flame-dried reaction vessel, add the bromothiophene (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).[4]
-
Inerting : Seal the vessel and purge with an inert gas.[4]
-
Solvent Addition : Add degassed toluene, THF, and water in a suitable ratio (e.g., 10:1:1).[4]
-
Reaction : Stir the mixture vigorously and heat to 80-100 °C.[4]
-
Work-up and Purification : Follow a similar procedure to Protocol 1.[4]
Protocol 4: Suzuki Coupling using PEPPSI-IPr
This protocol is effective for heteroaryl couplings and often requires lower catalyst loadings.
-
Reaction Setup : In a vial, combine PEPPSI™-IPr (0.005 mmol, 0.5 mol%), cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv), the bromothiophene (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Inerting : Seal the vial and purge with an inert atmosphere.
-
Solvent Addition : Add tert-Amyl alcohol (t-AmylOH) (2.0 mL).
-
Reaction : Stir the mixture at 100 °C until the reaction is complete (typically 2-4 hours).
-
Work-up and Purification : Follow a similar procedure to Protocol 1.
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Efficacy of 3-Bromothiophene-2-carboxylic Acid in API Synthesis: A Comparative Guide
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials is paramount to ensure high yields, purity, and overall process efficiency. Thiophene derivatives, particularly halogenated thiophene carboxylic acids, are crucial building blocks for a variety of APIs due to their versatile reactivity in cross-coupling reactions. This guide provides a comparative analysis of the efficacy of 3-Bromothiophene-2-carboxylic acid and its analogs in API synthesis, with a focus on their application in the synthesis of commercially significant pharmaceuticals. While direct head-to-head comparative studies for the same API are not extensively available in the reviewed literature, this guide collates available experimental data to offer insights into their relative performance.
Core Building Blocks: this compound and Its Analogs
This compound is a versatile reagent in organic synthesis, valued for its dual functionality: a carboxylic acid group ready for amide bond formation and a bromine atom at the 3-position, which can participate in various cross-coupling reactions.[1] Its analogs, such as 5-chlorothiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid, are also widely employed in pharmaceutical synthesis. The position and nature of the halogen substituent can influence the reactivity of the thiophene ring and the carboxylic acid group.
A notable application of a thiophene-2-carboxylic acid analog is in the synthesis of the anticoagulant drug Rivaroxaban. In the established synthetic routes for Rivaroxaban, 5-chlorothiophene-2-carboxylic acid is a key intermediate.[2][3]
Comparative Performance in API Synthesis: A Focus on Rivaroxaban
While a direct comparative study using this compound for Rivaroxaban synthesis is not documented in the available literature, we can analyze the reported yields using its 5-chloro analog to establish a benchmark.
Table 1: Synthesis of Rivaroxaban using 5-Chlorothiophene-2-carboxylic Acid
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, reflux | 5-Chlorothiophene-2-carbonyl chloride | Not explicitly reported, but used directly in the next step. |
| 2 | 5-Chlorothiophene-2-carbonyl chloride, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Triethylamine, Dichloromethane, 0 °C to room temperature | Rivaroxaban | ~96%[4] |
The high yield in the final acylation step to produce Rivaroxaban underscores the efficiency of using 5-chlorothiophene-2-carbonyl chloride, derived from its corresponding carboxylic acid.[4]
To provide a comparative perspective, we can examine the performance of other brominated thiophene carboxylic acid analogs in different, yet relevant, coupling reactions. For instance, studies on the Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid derivatives provide insights into the reactivity of the carbon-bromine bond on the thiophene ring.
Table 2: Suzuki Cross-Coupling of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
| Entry | Arylboronic Acid/Pinacol Ester | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 57%[5] |
| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 5-(3,5-bis(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | Not explicitly reported, but synthesized.[5] |
| 3 | 3-Chloro-5-(trifluoromethyl)phenylboronic acid | 5-(3-chloro-5-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37%[5] |
The yields in these Suzuki coupling reactions, ranging from moderate to good, demonstrate the utility of the bromo-thiophene scaffold in forming carbon-carbon bonds.[5] It is important to note that these are not directly comparable to the amide bond formation in the Rivaroxaban synthesis but serve to illustrate the reactivity of a closely related analog.
Experimental Protocols
Synthesis of Rivaroxaban from 5-Chlorothiophene-2-carboxylic Acid
Protocol 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride [2]
-
A suspension of 5-chlorothiophene-2-carboxylic acid in toluene is prepared.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added to the stirred suspension.
-
Thionyl chloride is slowly added to the mixture at room temperature.
-
The reaction mixture is heated to reflux (approximately 75-80 °C) and maintained until the reaction is complete, as monitored by appropriate analytical techniques (e.g., TLC, GC).
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which is often used in the next step without further purification.
Protocol 2: Synthesis of Rivaroxaban [4]
-
The methanesulfonate salt of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is dissolved in a mixture of methyl ethyl ketone (MEK) and water.
-
A solution of potassium bicarbonate (KHCO₃) in water is added, and the mixture is stirred and cooled to 15 °C.
-
A solution of 5-chlorothiophene-2-carbonyl chloride in toluene and MEK is added to the reaction mixture.
-
The reaction is stirred at 20 °C for 15 minutes.
-
Following reaction completion, ethanol is added, and the mixture is heated to 50 °C and then cooled to 5 °C to induce crystallization.
-
The precipitated product is collected by filtration, washed with hot water and ethanol, and dried under vacuum to afford Rivaroxaban.
Visualizing the Synthetic Pathways
To better illustrate the workflow and chemical transformations, the following diagrams are provided.
Caption: Synthetic workflow for Rivaroxaban.
Caption: Suzuki coupling of a thiophene analog.
Conclusion
This compound and its analogs are indispensable reagents in the synthesis of numerous APIs. While this guide highlights the successful application of 5-chlorothiophene-2-carboxylic acid in the high-yield synthesis of Rivaroxaban, the provided data on Suzuki coupling reactions of 5-bromothiophene-2-carboxylic acid derivatives suggest that other halogenated thiophenes are also effective in forming key structural motifs in drug molecules. The choice of a specific analog will ultimately depend on the target molecule, the desired reaction type (e.g., amide bond formation vs. C-C coupling), and process optimization parameters. Further direct comparative studies are warranted to definitively establish the superiority of one analog over another for specific API syntheses. Researchers and drug development professionals are encouraged to consider the reactivity patterns and available experimental data when selecting a thiophene-based building block for their synthetic campaigns.
References
A Spectroscopic Comparison: 3-Bromothiophene-2-carboxylic Acid and its Methyl Ester
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 3-bromothiophene-2-carboxylic acid and its corresponding methyl ester, methyl 3-bromothiophene-2-carboxylate. This objective analysis, supported by experimental data, aims to facilitate the identification and characterization of these two closely related thiophene derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and methyl 3-bromothiophene-2-carboxylate, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 13.02 (s, 1H, COOH), 7.67 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H)[1] |
| Methyl 3-bromothiophene-2-carboxylate | CDCl₃ | 7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 163.2, 132.5, 130.7, 128.2, 119.0[1] |
| Methyl 3-bromothiophene-2-carboxylate | CDCl₃ | 161.0, 133.63, 130.61, 127.12, 116.96, 52.10 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | m/z |
| This compound | ESI | 206.8 [M-H]⁻[1] |
| Methyl 3-bromothiophene-2-carboxylate | EI | 220.0, 222.0 [M⁺, M⁺+2] |
Table 4: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Broad O-H stretch (~3000), C=O stretch (~1700) |
| Methyl 3-bromothiophene-2-carboxylate | C=O stretch (~1720), C-O stretch (~1250) |
Experimental Protocols
Synthesis of Methyl 3-bromothiophene-2-carboxylate
The esterification of this compound is readily achieved via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
A solution of this compound (1.0 eq) in an excess of anhydrous methanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (typically 2-3 drops) is carefully added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3-bromothiophene-2-carboxylate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra were obtained using either an electron ionization (EI) or electrospray ionization (ESI) source. The data is presented as a mass-to-charge ratio (m/z).
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate or as a KBr pellet.
Reaction Workflow
The following diagram illustrates the straightforward esterification process for converting the carboxylic acid to its methyl ester.
Caption: Fischer esterification of this compound.
References
A Comparative Guide to the Synthesis of 3-Substituted Thiophene-2-Carboxylic Acids
The synthesis of 3-substituted thiophene-2-carboxylic acids is of significant interest to researchers in medicinal chemistry and materials science, as this scaffold is a key component in a wide array of biologically active compounds and functional organic materials. This guide provides a comparative overview of the most common synthetic routes to this important class of molecules, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
Three primary strategies for the synthesis of 3-substituted thiophene-2-carboxylic acids are highlighted: the Fiesselmann Thiophene Synthesis, the Gewald Aminothiophene Synthesis followed by functional group interconversion, and the functionalization of a pre-formed 3-bromothiophene-2-carboxylic acid scaffold via metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
Data Summary
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.
Table 1: Fiesselmann Thiophene Synthesis for 3-Hydroxythiophene-2-Carboxylic Acid Derivatives
| Entry | α,β-Acetylenic Ester | Thioglycolic Acid Derivative | Base | Solvent | Yield (%) |
| 1 | Methyl propiolate | Methyl thioglycolate | NaOMe | Methanol | 65 |
| 2 | Ethyl phenylpropiolate | Ethyl thioglycolate | KOt-Bu | THF | 78[1] |
| 3 | Diethyl acetylenedicarboxylate | Methyl thioglycolate | NaOEt | Ethanol | 85 |
Table 2: Gewald Aminothiophene Synthesis and Subsequent Functionalization
| Entry | Carbonyl Compound | α-Cyanoacetate | Product (after functionalization) | Overall Yield (%) |
| 1 | Cyclohexanone | Ethyl cyanoacetate | 3-(Amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | 85 (Gewald) |
| 2 | Acetone | Methyl cyanoacetate | 3-Acetyl-2-aminothiophene | 41 (modified Gewald)[2] |
| 3 | 3-Pentanone | Ethyl cyanoacetate | 3-Amino-4,5-diethylthiophene-2-carboxylic acid | 75 (Gewald) |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-Bromothiophene-2-carboxylate
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | Good[3] |
| 2 | Aniline (Buchwald-Hartwig) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | High |
| 3 | Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | 90+ |
| 4 | K₄[Fe(CN)₆] (Cyanation) | Pd(OAc)₂ | dppf | Na₂CO₃ | DMA | 80-95 |
Synthetic Pathways and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Fiesselmann Thiophene Synthesis: Synthesis of Methyl 3-Hydroxy-5-phenylthiophene-2-carboxylate
To a solution of sodium methoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute methanol) is added methyl thioglycolate (1.06 g, 10 mmol). The mixture is stirred at room temperature for 15 minutes. Methyl phenylpropiolate (1.62 g, 10 mmol) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and acidified with 2M HCl. The precipitated solid is filtered, washed with water, and dried to afford the title compound.
Gewald Aminothiophene Synthesis: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
A mixture of 3-methyl-2-pentanone (10.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and diethylamine (10.1 g, 0.1 mol) in 50 mL of ethanol is stirred at 50 °C for 3 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired product.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Ethyl 3-phenylthiophene-2-carboxylate
In a round-bottom flask, ethyl 3-bromothiophene-2-carboxylate (2.49 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol) are dissolved in a mixture of 1,4-dioxane (40 mL) and water (10 mL). The solution is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) is then added, and the mixture is heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give the title compound.
Buchwald-Hartwig Amination: Synthesis of Ethyl 3-(phenylamino)thiophene-2-carboxylate
A Schlenk tube is charged with palladium(II) acetate (22.4 mg, 0.1 mmol), BINAP (93.4 mg, 0.15 mmol), and cesium carbonate (4.88 g, 15 mmol). The tube is evacuated and backfilled with argon. Toluene (20 mL), ethyl 3-bromothiophene-2-carboxylate (2.49 g, 10 mmol), and aniline (1.02 g, 11 mmol) are then added via syringe. The reaction mixture is heated at 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL), filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.
Sonogashira Coupling: Synthesis of Ethyl 3-(phenylethynyl)thiophene-2-carboxylate
To a solution of ethyl 3-bromothiophene-2-carboxylate (2.49 g, 10 mmol) and phenylacetylene (1.23 g, 12 mmol) in triethylamine (30 mL) is added dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol). The mixture is stirred at 60 °C under an argon atmosphere for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the title compound.
References
Benchmarking the performance of conductive polymers derived from 3-bromothiophene
A Comparative Guide for Researchers in Organic Electronics and Drug Development
The pursuit of novel conductive polymers with tailored properties is a driving force in the advancement of organic electronics, biosensors, and drug delivery systems. Among the vast family of polythiophenes, those derived from 3-bromothiophene present an intriguing platform for functionalization and property tuning. The presence of the bromine atom offers a versatile handle for post-polymerization modification, yet a comprehensive performance benchmark against established alternatives has been lacking. This guide provides a data-driven comparison of poly(3-bromothiophene) (P3BrT) with two widely utilized conductive polymers: poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT). The information herein is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for key synthesis and characterization techniques.
At a Glance: Comparative Performance Metrics
To facilitate a clear and objective comparison, the following tables summarize the key performance indicators for P3BrT, P3HT, and PEDOT. It is important to note that while data for P3HT and PEDOT is extensive, quantitative performance metrics for P3BrT are less commonly reported in the literature.
| Property | Poly(3-bromothiophene) (P3BrT) | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Electrical Conductivity | 0.8 S/cm | 10⁻⁵ to 10³ S/cm | <1 to >6000 S/cm |
| Optical Band Gap (Eg) | 2.38 eV | ~1.9 - 2.1 eV | 1.5 - 1.7 eV |
| Electrochemical Band Gap | 1.99 eV | ~1.5 - 1.7 eV | ~1.4 - 1.6 eV |
| HOMO Energy Level | -5.18 eV | ~ -4.9 to -5.2 eV | ~ -5.0 to -5.3 eV |
| LUMO Energy Level | -3.19 eV | ~ -2.9 to -3.2 eV | ~ -3.5 to -3.8 eV |
| Tensile Strength | Data not available | 3.9 ± 0.6 MPa | 20.8 - 56 MPa |
| Young's Modulus | Data not available | ~0.2 - 1 GPa | 0.3 - 2.8 GPa |
| Thermal Stability (Td) | Data not available | ~400 °C | ~280 - 344 °C |
In-Depth Analysis of Performance Parameters
Electrical Conductivity
Electrical conductivity is a cornerstone of performance for conductive polymers. Poly(3-bromothiophene) has been reported to exhibit a conductivity of 0.8 S/cm following synthesis by oxidative polymerization. This value positions it as a moderately conductive polymer.
In comparison, P3HT displays a wide range of conductivity values, spanning from 10⁻⁵ to 10³ S/cm. This broad range is highly dependent on factors such as the regioregularity of the polymer chains, molecular weight, and the doping level. Higher regioregularity, which leads to more ordered packing of the polymer chains, generally results in higher conductivity.
PEDOT , particularly when doped with poly(styrene sulfonate) (PEDOT:PSS), stands out for its exceptional conductivity, which can exceed 6000 S/cm. The high conductivity of PEDOT:PSS is a key reason for its widespread commercial use in applications such as transparent conductive films and antistatic coatings.
Electrochemical Properties
The electrochemical properties of conductive polymers, including their oxidation and reduction potentials, determine their energy levels (HOMO and LUMO) and are critical for their application in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Poly(3-bromothiophene) has a reported HOMO level of -5.18 eV and a LUMO level of -3.19 eV, with an electrochemical band gap of 1.99 eV. The electron-withdrawing nature of the bromine substituent can influence these energy levels compared to unsubstituted polythiophene.
P3HT typically exhibits a HOMO level in the range of -4.9 to -5.2 eV and a LUMO level between -2.9 and -3.2 eV. These values can be tuned to some extent by varying the alkyl side-chain length and through chemical modification.
PEDOT generally possesses a deeper HOMO level, around -5.0 to -5.3 eV, which contributes to its excellent environmental stability. Its LUMO level is typically in the range of -3.5 to -3.8 eV.
Mechanical Properties
P3HT is known to be a relatively brittle material. A study on a P3HT random copolymer reported a tensile strength of 3.9 ± 0.6 MPa and a high fracture strain of 29 ± 6%. The Young's modulus of P3HT can range from approximately 0.2 to 1 GPa, depending on the molecular weight and film morphology.
PEDOT films, particularly PEDOT:PSS, can exhibit a range of mechanical properties. Reported tensile strengths vary from 20.8 MPa to 56 MPa, with a Young's modulus between 0.3 and 2.8 GPa. The addition of plasticizers or blending with other polymers can enhance the flexibility of PEDOT films.
Thermal Stability
The thermal stability of a conductive polymer dictates its processing window and operational lifetime at elevated temperatures. Information on the specific thermal decomposition temperature of poly(3-bromothiophene) is limited. However, brominated compounds, in general, are known to have an impact on thermal degradation pathways.
P3HT exhibits good thermal stability, with a decomposition temperature (Td), defined as the temperature at 5% weight loss, of around 400°C as measured by thermogravimetric analysis (TGA).
PEDOT is generally less thermally stable than P3HT. The onset of major decomposition for PEDOT is reported to be around 280-344°C. The presence of the PSS dopant in PEDOT:PSS can also influence its thermal degradation profile.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. Below are methodologies for the synthesis and key characterization techniques cited in this guide.
Synthesis of Poly(3-bromothiophene) via Oxidative Polymerization
Objective: To synthesize poly(3-bromothiophene) using a chemical oxidative polymerization method with iron(III) chloride (FeCl₃).
Materials:
-
3-bromothiophene (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser, dropping funnel)
Procedure:
-
Monomer and Oxidant Preparation: In a Schlenk flask under an inert atmosphere, dissolve a calculated amount of 3-bromothiophene in anhydrous chloroform. In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a specified time (e.g., 2-24 hours) under an inert atmosphere.
-
Precipitation and Washing: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate out of the solution.
-
Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual oxidant.
-
De-doping (optional): To obtain the neutral form of the polymer, stir the polymer powder in an ammonia solution. This process removes the dopant anions (FeCl₄⁻) from the polymer backbone.
-
Final Washing and Drying: Wash the de-doped polymer with methanol and then dry it under vacuum to obtain the final poly(3-bromothiophene) powder.
Characterization of Electrical Conductivity
Objective: To measure the electrical conductivity of a conductive polymer thin film using the four-point probe method.
Methodology:
-
Film Preparation: Prepare a thin film of the conductive polymer on a non-conductive substrate (e.g., glass, silicon wafer) by a suitable method such as spin-coating, drop-casting, or electropolymerization. The thickness of the film should be uniform and can be measured using a profilometer.
-
Four-Point Probe Measurement: A four-point probe setup consists of four equally spaced, co-linear probes. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.
-
Sheet Resistance Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V) using the formula: Rs = (π / ln(2)) * (V / I) for a thin film on an insulating substrate.
-
Conductivity Calculation: The electrical conductivity (σ) is then calculated by dividing the film thickness (t) by the sheet resistance: σ = 1 / (Rs * t).
Electrochemical Characterization by Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the polymer and estimate its HOMO and LUMO energy levels.
Methodology:
-
Sample Preparation: Coat a thin film of the polymer onto a working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO)-coated glass).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)). The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Cyclic Voltammetry Measurement: Perform a cyclic potential sweep using a potentiostat. The potential is scanned from a starting value to a vertex potential and then back to the starting potential at a specific scan rate (e.g., 50 mV/s).
-
Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red). The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has an absolute energy level of approximately -4.8 eV relative to vacuum):
-
HOMO (eV) = -e (E_ox vs Fc/Fc⁺ + 4.8)
-
LUMO (eV) = -e (E_red vs Fc/Fc⁺ + 4.8) The electrochemical band gap can be calculated as the difference between the LUMO and HOMO energy levels.
-
Visualizing the Synthesis and Characterization Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization of conductive polymers.
Caption: Workflow for the synthesis of poly(3-bromothiophene).
Caption: Workflow for the characterization of conductive polymers.
Safety Operating Guide
Proper Disposal of 3-Bromothiophene-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Bromothiophene-2-carboxylic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Key Safety Measures:
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][3]
-
Personal Protective Equipment (PPE):
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.
Waste Classification and Segregation
Proper segregation of chemical waste is the most critical step in the disposal process. This compound is classified as a halogenated organic compound due to the presence of bromine.[4]
Segregation Protocol:
-
Designated Waste Container: Place this compound waste into a designated container specifically for halogenated organic waste .[4][5] These containers are often color-coded (e.g., green) for easy identification.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5][6] Do not use abbreviations or chemical formulas.[5]
-
No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, acids, bases, or other waste streams.[4][7] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.
Disposal Procedure
The standard and required method for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][8][9] On-site treatment or neutralization by laboratory personnel is generally not recommended for this class of compound.
Step-by-Step Disposal Plan:
-
Containment: Ensure the waste is in a securely closed and properly labeled container as per the segregation protocol.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[1][2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection of the halogenated organic waste.
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name and quantity.
Quantitative Data and Experimental Protocols
There are no specific quantitative limits for laboratory disposal (e.g., concentration thresholds for drain disposal) as the primary method is collection for incineration at a regulated hazardous waste facility.[4] Similarly, detailed experimental protocols for the neutralization or decomposition of this compound are not provided, as these procedures are not advised in a standard laboratory setting. The accepted and safe procedure is collection and professional disposal.
The following table summarizes the key disposal parameters for this compound:
| Parameter | Guideline |
| Chemical Classification | Halogenated Organic Acid |
| Primary Disposal Method | Incineration via an approved hazardous waste disposal facility.[4] |
| Waste Container Type | Designated and clearly labeled container for halogenated organic waste.[4][5] |
| On-site Treatment | Not recommended. Avoid neutralization or other chemical treatments in the lab. |
| Drain Disposal | Strictly prohibited. |
| PPE Requirement | Safety goggles, chemical-resistant gloves, and protective clothing.[3] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures safety and compliance at each step.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. georganics.sk [georganics.sk]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. louisville.edu [louisville.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 3-Bromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 3-Bromothiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory to prevent exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Must provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[3] |
| Hands | Chemical-resistant Gloves | Durable plastic or nitrile gloves are recommended.[3][4] Inspect gloves for any signs of degradation or punctures before use. |
| Body | Laboratory Coat / Apron | A flame-retardant and chemical-resistant lab coat or apron is necessary to protect against skin contact.[3] |
| Respiratory | Dust Mask (N95) / Respirator | Use a NIOSH/MSHA approved N95 dust mask or a respirator with an appropriate filter, especially when handling the solid form to avoid inhaling dust particles.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Follow this procedural workflow to ensure safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Designate a well-ventilated work area, preferably a chemical fume hood, for handling the compound.[6]
-
Assemble all necessary PPE as specified in the table above and inspect for any damage.
-
Gather all required laboratory equipment and reagents.
-
-
Handling:
-
Put on all required personal protective equipment before handling the chemical.[2]
-
When weighing and transferring the solid, perform these actions inside a fume hood to minimize inhalation of dust.[7] Avoid creating dust.[2]
-
Conduct the experimental procedure, being mindful to avoid contact with skin, eyes, and clothing.[1]
-
-
Cleanup and Disposal:
-
After completing the experiment, decontaminate the work surface and any equipment used.
-
Dispose of all waste, including contaminated consumables and excess chemical, in a clearly labeled, sealed container designated for hazardous chemical waste.[2]
-
Carefully remove and dispose of single-use PPE in the designated waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Dispose of unused or waste this compound in a designated, approved hazardous waste container.[2] Do not dispose of it down the drain or in general waste.
-
The waste container must be properly labeled with the chemical name and associated hazards.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines for chemical containers.
-
In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean up the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Wash the spill site after material pickup is complete.[1] Always have an emergency eyewash station and safety shower readily accessible in the work area.[3][8]
References
- 1. georganics.sk [georganics.sk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. 3-溴噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 7. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 8. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
